Sodium p-methoxycinnamate
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
7340-42-3 |
|---|---|
Molecular Formula |
C10H9NaO3 |
Molecular Weight |
200.17 g/mol |
IUPAC Name |
sodium;(E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O3.Na/c1-13-9-5-2-8(3-6-9)4-7-10(11)12;/h2-7H,1H3,(H,11,12);/q;+1/p-1/b7-4+; |
InChI Key |
VOKPJLHFFYVQNS-KQGICBIGSA-M |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)[O-].[Na+] |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)[O-].[Na+] |
Related CAS |
830-09-1 (Parent) |
Origin of Product |
United States |
Contextualization Within Cinnamate Derivatives Research
Cinnamic acid and its derivatives are a significant class of naturally occurring compounds found widely in the plant kingdom, including in fruits, vegetables, and herbs like cinnamon. jocpr.combeilstein-journals.org They form a core part of the shikimate and phenylpropanoid pathways, which are fundamental biochemical routes for the synthesis of numerous aromatic compounds in plants. jocpr.com The basic structure of cinnamic acid, featuring a benzene (B151609) ring, a vinyl group, and a carboxylic acid functional group, allows for numerous substitutions and modifications, leading to a vast array of derivatives with a wide spectrum of biological activities. nih.govnih.gov
Research into cinnamate (B1238496) derivatives is extensive, driven by their potential applications in pharmaceuticals, cosmetics, and the food industry. jocpr.commdpi.com These compounds are investigated for a multitude of biological effects, including antioxidant, antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. jocpr.comnih.govnih.gov The specific activity of a cinnamate derivative is often influenced by the nature and position of substituent groups on the benzene ring. jocpr.com For instance, the presence of a methoxy (B1213986) group (-OCH3) at the para-position, as seen in p-methoxycinnamic acid and its salt, is a key structural feature that researchers study to understand its influence on the compound's chemical and biological behavior. uns.ac.id The ester form, ethyl p-methoxycinnamate, is a major constituent of the essential oil from Kaempferia galanga (aromatic ginger) and has been a subject of significant research. nih.govupi.eduyarsi.ac.id The hydrolysis of this ester yields p-methoxycinnamic acid, which can then be converted to its sodium salt. uns.ac.idupi.edu
Scope and Significance of Academic Investigations Pertaining to Sodium P Methoxycinnamate
Academic investigations into Sodium p-methoxycinnamate and its parent acid, p-methoxycinnamic acid (p-MCA), are significant due to the compound's demonstrated biological potential and its role as a derivative of a widely studied natural product. mdpi.comresearchgate.net The water solubility of the sodium salt form, compared to the acid or its esters, makes it a subject of interest for various formulation and application studies. uns.ac.idresearchgate.net
The significance of these investigations lies in several key areas:
Understanding Structure-Activity Relationships: By studying p-MCA and its derivatives, researchers aim to elucidate how the methoxy (B1213986) group and the salt formation influence biological activity compared to other cinnamates like caffeic acid or ferulic acid. jocpr.comnih.gov This fundamental knowledge is crucial for the rational design of new molecules with enhanced or specific therapeutic properties. beilstein-journals.org
Exploring Natural Product Chemistry: Much of the research stems from the natural occurrence of related esters, like ethyl p-methoxycinnamate and octyl p-methoxycinnamate, in medicinal plants and their use in commercial products. nih.govmdpi.comwikipedia.org Investigating the hydrolyzed acid and its salt helps to fully characterize the bioactive components and potential applications of these natural sources.
Potential Therapeutic and Industrial Applications: Research has highlighted p-MCA's potential as an antioxidant, anticancer, anti-inflammatory, and antidiabetic agent. uns.ac.idmdpi.comresearchgate.net Studies into its salt form are a logical progression, exploring its utility in systems where aqueous solubility is a factor. For example, studies have looked at the formation of inclusion complexes with cyclodextrins to enhance the solubility and stability of p-MCA. researchgate.net
Overview of Key Research Areas for Sodium P Methoxycinnamate
Established Synthetic Pathways for p-Methoxycinnamic Acid and its Esters
Several classical organic reactions have been adapted for the synthesis of p-methoxycinnamic acid and its esters. These methods, while foundational, each present distinct advantages and challenges.
Perkin Reaction-Based Synthesis
The Perkin reaction is a well-established method for synthesizing cinnamic acid and its derivatives. uns.ac.id This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid as a weak base. For the synthesis of p-methoxycinnamic acid, p-methoxybenzaldehyde is reacted with acetic anhydride, using anhydrous sodium acetate (B1210297) as a catalyst. uns.ac.idijrpr.com
The process is considered straightforward, and the starting materials are readily available. uns.ac.id However, conventional Perkin reactions often require high temperatures and prolonged reaction times, which can lead to side reactions and reduced yields. ijrpr.com To address these limitations, modifications such as ultrasound-assisted synthesis have been explored. One study reported the synthesis of p-methoxycinnamic acid by reacting p-methoxybenzaldehyde with acetic anhydride and sodium acetate in a sonicator at 50°C for 60 minutes. uns.ac.iduns.ac.id While this method offers a more energy-efficient alternative, the reported yield was 2.09%. uns.ac.iduns.ac.id
Table 1: Perkin Reaction for p-Methoxycinnamic Acid Synthesis
| Reactants | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| p-Methoxybenzaldehyde, Acetic anhydride | Sodium acetate | Sonication, 50°C, 60 min | 2.09% | uns.ac.iduns.ac.id |
| p-Methoxybenzaldehyde, Acetic anhydride | Sodium acetate | High temperature (e.g., 180°C) | <70% | google.com |
Knoevenagel Condensation Approaches
The Knoevenagel condensation is another prominent method for the synthesis of p-methoxycinnamic acid. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. For p-methoxycinnamic acid synthesis, p-methoxybenzaldehyde is reacted with malonic acid. google.comresearchgate.net
This method is often favored for its higher yields compared to the Perkin reaction. A study utilizing a sonochemical approach, reacting p-methoxybenzaldehyde, malonic acid, and β-alanine in pyridine (B92270) at 60°C for 60 minutes, reported a high yield of 92.71%. researchgate.net The use of pyridine as a solvent, however, can be a drawback due to its unpleasant odor and toxicity, making it less suitable for large-scale industrial production. google.com The catalyst and solvent system can be varied; for instance, piperidine (B6355638) can be used as a catalyst. google.com
Table 2: Knoevenagel Condensation for p-Methoxycinnamic Acid Synthesis
| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| p-Methoxybenzaldehyde, Malonic acid | β-alanine/Pyridine | Sonication, 60°C, 60 min | 92.71% | researchgate.net |
| p-Methoxybenzaldehyde, Malonic acid | Piperidine/Pyridine | - | - | google.com |
Aldol Condensation Variants
Aldol condensation reactions, particularly the Claisen-Schmidt variant, provide another route to p-methoxycinnamic acid esters. The Claisen-Schmidt reaction involves the condensation of an aldehyde or ketone that lacks an alpha-hydrogen with an enolizable carbonyl compound. uinjkt.ac.id In this context, p-methoxybenzaldehyde can be reacted with an acetate ester, such as methyl acetate or ethyl acetate, in the presence of a strong base like sodium methoxide (B1231860) or potassium methoxide. google.com This initially produces the corresponding p-methoxycinnamic acid ester, which can then be saponified and acidified to yield p-methoxycinnamic acid. google.com
Enzymatic Synthesis Protocols for p-Methoxycinnamate Esters
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing p-methoxycinnamate esters. Lipases are commonly employed as biocatalysts for these reactions, which can be conducted under milder conditions. mdpi.com These protocols often involve either the direct esterification of p-methoxycinnamic acid with an alcohol or the transesterification of an existing p-methoxycinnamate ester.
For instance, octyl methoxycinnamate (OMC), a widely used sunscreen agent, has been synthesized by the direct esterification of p-methoxycinnamic acid with 2-ethylhexanol using immobilized lipase (B570770) B from Candida antarctica (Novozym 435). nih.gov This reaction achieved a 90% conversion within 24 hours at 80°C. nih.gov Another study using lipase from Rhizopus oryzae reported a 91.3% conversion to OMC in cyclooctane (B165968) at 45°C after 96 hours, resulting in a high isolated yield of 88.6%. nih.govmdpi.com
Transesterification is also a viable enzymatic route. Natural ethyl p-methoxycinnamate can be converted to higher p-methoxycinnamic acid esters, such as isoamyl p-methoxycinnamate, through enzymatic transesterification with natural alcohols. google.com For example, the conversion of ethyl p-methoxycinnamate with isoamyl alcohol using Novozym 435 in n-hexane at 30°C reached 91% conversion after 7 days. google.com
Table 3: Enzymatic Synthesis of p-Methoxycinnamate Esters
| Reaction Type | Reactants | Biocatalyst | Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Direct Esterification | p-Methoxycinnamic acid, 2-Ethylhexanol | Novozym 435 | 80°C | 90% conversion | nih.gov |
| Direct Esterification | p-Methoxycinnamic acid, 2-Ethylhexanol | Rhizopus oryzae lipase | Cyclooctane, 45°C, 96 h | 88.6% yield | nih.govmdpi.com |
| Transesterification | Ethyl p-methoxycinnamate, Isoamyl alcohol | Novozym 435 | n-Hexane, 30°C, 7 days | 91% conversion | google.com |
Conversion to this compound: Salt Formation Processes
The conversion of p-methoxycinnamic acid to its sodium salt, this compound, is a straightforward acid-base neutralization reaction. This process is typically carried out after the initial synthesis of the acid.
In one documented procedure following a Perkin reaction, the crude reaction mixture is treated with a base, such as sodium carbonate, to form the sodium salt of p-methoxycinnamate, which is soluble in water. uns.ac.idgoogle.com This allows for the separation of unreacted starting materials, like p-anisaldehyde, by extraction with an organic solvent such as diethyl ether. uns.ac.id The aqueous phase containing the this compound is then acidified, typically with a strong acid like hydrochloric acid (HCl), to a pH of about 2. uns.ac.id This acidification step protonates the carboxylate, causing the less soluble p-methoxycinnamic acid to precipitate out of the solution, allowing for its isolation. uns.ac.idchegg.com To obtain the solid sodium salt, the purified p-methoxycinnamic acid would then be reacted with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, followed by removal of the solvent.
Advanced Synthetic Strategies and Process Optimization
Research continues to focus on developing more efficient, sustainable, and scalable synthetic methods for p-methoxycinnamic acid and its derivatives. These advanced strategies often aim to overcome the limitations of traditional methods, such as harsh reaction conditions, low yields, and the use of hazardous reagents.
One area of advancement is the use of sonochemistry, or ultrasound-assisted synthesis, which has been applied to both the Perkin and Knoevenagel reactions. uns.ac.idresearchgate.net Ultrasonic irradiation can accelerate reaction rates by inducing acoustic cavitation, which creates localized high-pressure and high-temperature zones, facilitating the breaking of chemical bonds. researchgate.net
Another strategy involves the optimization of reaction conditions and catalyst systems. For example, in the Knoevenagel condensation, research has focused on finding optimal temperatures to maximize yield. researchgate.net In the Perkin reaction, while sonication has been explored, further optimization of reaction time and temperature may be necessary to improve the low reported yields. researchgate.net
The development of novel catalytic systems is also a key area of research. This includes the use of more environmentally friendly and recyclable catalysts. beilstein-journals.org For industrial-scale production, moving away from toxic solvents like pyridine in the Knoevenagel reaction is a significant goal. google.com
Furthermore, process optimization in the purification steps is crucial. For instance, in some Knoevenagel reaction protocols, the p-methoxycinnamic acid product can be isolated by simple filtration after cooling the reaction mixture, and the filtrate containing the catalyst and solvent can potentially be recycled for subsequent batches. google.com Such strategies are vital for improving the economic and environmental sustainability of the synthesis.
One-Pot Synthesis Techniques
One-pot synthesis offers an efficient and economical approach to producing p-methoxycinnamate esters. A notable example is the one-pot preparation of isooctyl p-methoxycinnamate. This process involves a transesterification reaction between methyl acetate and isooctyl alcohol, catalyzed by a small amount of p-toluenesulfonic acid, to form isooctyl acetate. Subsequently, a condensation reaction with p-methoxybenzaldehyde, catalyzed by sodium methoxide, yields the final product. google.com This method is advantageous as it avoids the use of additional solvents, generates no wastewater, and results in high product yields of over 97%. google.com
Another one-pot approach involves the reaction of p-methoxybenzaldehyde and acetic anhydride, catalyzed by acetate, through a Perkin condensation. This is followed by salt formation with sodium carbonate and acidification to produce p-methoxycinnamic acid, which is then esterified with isooctyl alcohol. google.com
Catalytic Methodologies (e.g., Palladium-Catalyzed Couplings, Supramolecular Catalysis)
Catalytic methods are pivotal in the synthesis of p-methoxycinnamates, with palladium-catalyzed reactions being particularly prominent. The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is a well-established method for forming the cinnamate (B1238496) structure. evitachem.comsmolecule.com For instance, methyl 4-methoxycinnamate can be synthesized by reacting 4-iodoanisole (B42571) with methyl acrylate (B77674) in the presence of a palladium catalyst. beilstein-journals.orggoogle.com Innovations in this area include the use of supported palladium catalysts, such as palladium on carbon (Pd/C), which are more easily recovered and reused compared to homogeneous catalysts. google.comgoogle.com The efficiency of these reactions can be enhanced by using co-catalysts and phase transfer catalysts like N-methyl-pyrrolidone and polyethylene (B3416737) glycol 600. google.com
Recent advancements have focused on developing more sustainable catalytic systems. Palladium nanoparticles (PdNPs) have gained attention due to their high surface area-to-volume ratio and unique catalytic properties. mdpi.compreprints.org These nanoparticles can be supported on various materials, including polydopamine-functionalized mixed metal oxides and covalent organic frameworks, leading to highly efficient and reusable catalysts for Heck and Suzuki-Miyaura cross-coupling reactions. mdpi.compreprints.orgnih.gov
Supramolecular catalysis has also been explored. For example, the synthesis of p-methoxycinnamate can be achieved through the synergistic catalysis of small molecule free guanidine (B92328) and N-methyl-2-pyrrolidone (NMP). patsnap.com This method offers benefits such as low cost, short reaction times, and convenient operation. patsnap.com
Solvent-Mediated Synthesis and Green Chemistry Considerations
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly synthetic routes for p-methoxycinnamates. This includes the use of greener solvents and solvent-free conditions.
Solvent-mediated polymorphism has been investigated to enhance the physicochemical properties of ethyl p-methoxycinnamate (EPMC), such as its solubility. samipubco.comsamipubco.com Recrystallization of EPMC from different solvents, including non-polar solvents like n-hexane, has been shown to produce different crystal habits with improved solubility. samipubco.comsamipubco.com The formation of cocrystals, for instance with succinic acid, using methods like solvent evaporation or microwave irradiation, also leads to enhanced solubility and dissolution rates. sciencetechindonesia.com
Enzymatic synthesis represents a key green chemistry approach. Lipase-mediated esterification of p-methoxycinnamic acid with alcohols like 2-ethylhexanol offers a green alternative to chemical methods. nih.govresearchgate.net These reactions, often carried out in organic solvents like cyclo-octane or under solventless conditions, can achieve high yields and the enzymes can be reused. nih.govresearchgate.netmdpi.com For example, the use of Rhizopus oryzae lipase for the synthesis of 2-ethylhexyl-p-methoxycinnamate resulted in a 91.3% yield. nih.govresearchgate.net
The use of supercritical carbon dioxide (scCO2) as a reaction medium in continuous flow systems for the Heck reaction further exemplifies green synthesis. beilstein-journals.org This approach simplifies the work-up procedure and enhances the green credentials of the reaction by eliminating the need for hazardous organic solvents. beilstein-journals.org
Design and Synthesis of p-Methoxycinnamate Analogues and Derivatives
The structural framework of p-methoxycinnamic acid serves as a versatile scaffold for the synthesis of a wide array of analogues and derivatives with diverse applications. These modifications are primarily aimed at enhancing properties such as UV absorption, biological activity, and solubility.
Esterification Derivatives (e.g., Ethyl, Methyl, Octyl p-methoxycinnamate)
Esterification is a common strategy to produce various p-methoxycinnamate derivatives. These esters are widely used as UV filters in sunscreens and cosmetics. rasayanjournal.co.in
Ethyl p-methoxycinnamate (EPMC) can be synthesized through the esterification of p-methoxycinnamic acid with ethanol (B145695). researchgate.net It is also a major natural product isolated from the rhizome of Kaempferia galanga. rasayanjournal.co.inugm.ac.id EPMC itself serves as a starting material for other derivatives. rasayanjournal.co.in
Methyl p-methoxycinnamate is obtained by the formal condensation of the carboxyl group of 4-methoxycinnamic acid with methanol (B129727). smolecule.comchemicalbook.com It can be synthesized via the Heck reaction of an aryl halide with methyl acrylate or through conventional esterification. evitachem.comsmolecule.com
Octyl p-methoxycinnamate (OMC) , also known as ethylhexyl methoxycinnamate, is a widely used UVB-absorbing compound. nih.govwikipedia.org It can be synthesized by the esterification of p-methoxycinnamic acid with 2-ethylhexanol. google.comnih.gov An alternative route is the transesterification of EPMC with octanol, which can be more efficient than direct esterification. rasayanjournal.co.inchemoprev.org This reaction can be catalyzed by acids like sulfuric acid or through enzymatic processes. nih.govchemoprev.org
| Derivative | Starting Materials | Synthetic Method | Catalyst | Yield | Reference(s) |
| Ethyl p-methoxycinnamate | p-methoxycinnamic acid, ethanol | Esterification | - | 82% | researchgate.net |
| Methyl p-methoxycinnamate | 4-iodoanisole, methyl acrylate | Heck Reaction | Palladium | - | beilstein-journals.orggoogle.com |
| Octyl p-methoxycinnamate | p-methoxycinnamic acid, 2-ethylhexanol | Esterification (enzymatic) | Rhizopus oryzae lipase | 91.3% | nih.gov |
| Octyl p-methoxycinnamate | Ethyl p-methoxycinnamate, octanol | Transesterification | Sulfuric acid | 87.40% | chemoprev.org |
Ring-Substituted p-Methoxycinnamate Analogues
Modifications to the aromatic ring of p-methoxycinnamic acid can lead to analogues with altered electronic and biological properties. For instance, the synthesis of 3,5-difluoro-4-methoxycinnamic acid introduces fluorine atoms to the ring, which can significantly impact the molecule's properties. fluorochem.co.uk The synthesis of ring-substituted analogues is often driven by the desire to create compounds with specific pharmacological activities, such as antitumor or anti-inflammatory effects. nih.govacs.orgitb.ac.id For example, the introduction of different substituents on the aromatic ring of cinnamic acid derivatives has been explored to develop novel anticonvulsant agents. pcbiochemres.com
Bioconjugation Strategies Involving p-Methoxycinnamic Acid
Bioconjugation involves linking p-methoxycinnamic acid to other molecules, such as biomolecules or polymers, to create novel materials with combined or enhanced properties. This strategy is particularly relevant for developing new drug delivery systems, nutraceuticals, and photoprotective agents.
One innovative approach is the bioconjugation of p-methoxycinnamic acid (p-MCA) with vegetable oils, like sea buckthorn oil. nih.govnih.gov This involves the epoxidation of the vegetable oil followed by a ring-opening reaction with p-MCA. nih.govnih.gov The resulting bioconjugates act as UV absorbers and can be incorporated into oleogel formulations for skin photoprotection. nih.govnih.gov
Another example is the enzymatic interesterification of phosphatidylcholine with ethyl p-methoxycinnamate to synthesize p-methoxycinnamoylated phospholipids (B1166683). researchgate.net These structured phospholipids are being investigated as potential new nutraceuticals. researchgate.net
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Functional Groups
FTIR spectroscopy is a powerful technique for identifying the various functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule, creating a unique spectral fingerprint. nih.govupi.edurjpn.org
Key characteristic absorption bands in the FTIR spectrum of p-methoxycinnamic acid and its derivatives help in their identification. nih.govresearchgate.net For instance, the presence of an aromatic ring is confirmed by C=C stretching vibrations typically observed in the 1600-1450 cm⁻¹ region. nih.govvscht.cz The carboxylate group (-COO⁻) in the sodium salt exhibits characteristic symmetric and asymmetric stretching vibrations. Studies on related compounds show that the carboxylate group vibrations can be influenced by the metal ion it is bonded to. researchgate.net
The methoxy (B1213986) group (-OCH₃) gives rise to characteristic C-O stretching vibrations. nih.gov Additionally, the trans-alkene C-H out-of-plane bending vibration is a diagnostic peak that can help differentiate between cis and trans isomers. researchgate.net In one study, the loss of specific peaks corresponding to aromatic groups, -OH from the carboxylic acid, and C-O groups in p-methoxycinnamic acid when complexed indicated the formation of an inclusion complex. nih.gov
A detailed analysis of the FTIR spectrum of this compound allows for the definitive identification of its key functional components.
Table 1: Characteristic FTIR Absorption Bands for p-Methoxycinnamic Acid Derivatives
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |
| Carboxylate (-COO⁻) | Asymmetric stretch | ~1650-1550 |
| Carboxylate (-COO⁻) | Symmetric stretch | ~1450-1350 |
| Aromatic Ring | C=C stretch | ~1600-1450 nih.gov |
| Methoxy Group | C-O stretch | ~1250-1000 vscht.cz |
| Alkene | =C-H stretch | ~3100-3000 vscht.cz |
| Alkene | C=C stretch | ~1650-1600 |
| Alkene (trans) | =C-H out-of-plane bend | ~980 |
Note: The exact wavenumbers can vary based on the specific molecular environment and sample state.
Raman Spectroscopy for Molecular Vibrational Fingerprinting
In the analysis of related compounds like octyl p-methoxycinnamate (OMC), Raman spectroscopy has been effectively used for both qualitative and quantitative assessments. researchgate.netnih.gov The inelastic scattering of monochromatic light produces a spectrum with peaks corresponding to the molecule's vibrational energies. spiedigitallibrary.org For instance, a strong Raman signal has been observed for 2-ethylhexyl-p-methoxycinnamate (EHMC), a structurally similar compound. nih.gov
The aromatic ring in this compound gives rise to prominent Raman bands. Studies on similar molecules have identified characteristic peaks that can be used for their detection and analysis. researchgate.net The technique is sensitive enough to differentiate between isomers and can be used to monitor changes in molecular structure, such as photoisomerization. researchgate.net The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic-level structure of this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides detailed information about the different types of protons and their immediate electronic surroundings within the this compound molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, with more shielded protons appearing at lower chemical shifts (upfield) and deshielded protons at higher chemical shifts (downfield). pdx.edu
In the ¹H NMR spectrum of a related compound, ethyl trans-4-methoxycinnamate, the aromatic protons on the benzene (B151609) ring typically appear as doublets due to spin-spin splitting with their neighbors. umich.edu The protons of the methoxy group (-OCH₃) characteristically appear as a singlet, as they have no adjacent protons to couple with. rsc.org The vinylic protons of the trans double bond exhibit distinct chemical shifts and a large coupling constant (J value), which is indicative of their trans configuration. umich.edu
The chemical shifts for the protons in this compound can be predicted based on the analysis of similar structures. The sodium salt form may lead to slight variations in chemical shifts compared to the acid or ester forms due to changes in the electronic environment around the carboxylate group.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Multiplicity | Approximate Chemical Shift (δ, ppm) |
| Aromatic (ortho to -CH=CH) | Doublet | 7.4 - 7.6 |
| Aromatic (ortho to -OCH₃) | Doublet | 6.8 - 7.0 |
| Vinylic (alpha to COO⁻) | Doublet | 6.2 - 6.4 |
| Vinylic (beta to COO⁻) | Doublet | 7.6 - 7.8 |
| Methoxy (-OCH₃) | Singlet | ~3.8 |
Note: These are approximate values and can be influenced by the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides a map of the carbon framework of this compound. ksu.edu.sa Each unique carbon atom in the molecule gives a distinct signal in the spectrum, and the chemical shift of each signal provides information about the carbon's hybridization and electronic environment. libretexts.org
The chemical shifts in ¹³C NMR are influenced by the electronegativity of attached atoms and the presence of pi bonds. ksu.edu.saorganicchemistrydata.org For example, the carbon of the carbonyl group (in the carboxylate) is highly deshielded and appears at a high chemical shift value. oregonstate.edu The carbons of the aromatic ring and the double bond appear in the intermediate region of the spectrum, while the carbon of the methoxy group is typically found at a lower chemical shift. rsc.orgoregonstate.edu
Analysis of the ¹³C NMR spectra of related cinnamate derivatives provides a basis for assigning the signals in the spectrum of this compound. rsc.org The number of signals in the spectrum confirms the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Approximate Chemical Shift (δ, ppm) |
| Carboxylate (-COO⁻) | 170 - 175 |
| Aromatic (C-OCH₃) | 160 - 162 |
| Aromatic (C-H ortho to -CH=CH) | 129 - 131 |
| Aromatic (C-H ortho to -OCH₃) | 114 - 116 |
| Aromatic (C-CH=CH) | 126 - 128 |
| Vinylic (alpha to COO⁻) | 115 - 118 |
| Vinylic (beta to COO⁻) | 144 - 146 |
| Methoxy (-OCH₃) | ~55 |
Note: These are approximate values and can be influenced by the solvent and concentration.
Solid-State NMR for Crystalline Forms
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid, crystalline form. preprints.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. preprints.org Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and improve spectral resolution. preprints.org
For this compound, ssNMR can be used to characterize its crystalline polymorphs, if any exist. Different crystal packing arrangements will result in distinct ssNMR spectra due to variations in the local chemical environments of the nuclei. This can provide insights into intermolecular interactions, such as those involving the sodium cation and the carboxylate group. rsc.org
Furthermore, ssNMR can be used to study the dynamics within the crystalline solid, such as the rotation of the methoxy group or phenyl ring flips. nih.gov By combining ssNMR with other techniques like X-ray diffraction, a comprehensive understanding of the solid-state structure of this compound can be achieved. preprints.orgnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structural features of compounds through the analysis of their fragmentation patterns. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed to gain insights into its chemical structure.
GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. fu-berlin.de In the case of p-methoxycinnamic acid and its derivatives, GC-MS analysis helps in confirming the presence of the target compound and understanding its fragmentation behavior. researchgate.net
The mass spectrum of p-methoxycinnamic acid, the parent acid of this compound, typically shows a molecular ion peak corresponding to its molecular weight. researchgate.net For instance, the p-methoxycinnamic acid compound has a molecular weight of 178.18 g/mol , and its mass spectrum shows a base peak at an m/z value of 178. researchgate.net The fragmentation pattern provides valuable information about the molecule's structure. Common fragmentation pathways for p-methoxycinnamic acid and its esters include:
Loss of a methoxy radical (•OCH3): This fragmentation leads to the formation of a characteristic ion. In the case of p-methoxycinnamic acid, the loss of a methoxy radical ion results in a peak. researchgate.net
Loss of a hydroxyl radical (•OH): The molecular ion can release a hydroxyl radical, producing another significant fragment ion. researchgate.net
Decarboxylation: The loss of carbon dioxide (CO2) from the carboxylic acid group is another common fragmentation pathway.
Cleavage of the ester group: For ester derivatives of p-methoxycinnamic acid, fragmentation often involves the cleavage of the ester bond. tjpr.org
The specific fragmentation pattern can be influenced by the derivatization method used to make the compound more volatile for GC-MS analysis, such as trimethylsilyl (B98337) (TMS) esterification. cerealsgrains.org
Table 1: GC-MS Fragmentation Data for Cinnamic Acid Derivatives
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Reference |
|---|---|---|---|
| p-Methoxycinnamic acid | 178 | 161, 133 | researchgate.net |
| Methyl cinnamate | 162 | 131, 103, 77 | tjpr.org |
| Ethyl cinnamate | 176 | 131, 103, 77 | tjpr.org |
| Menthyl cinnamate | 286 | - | uns.ac.id |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. researchgate.net It is particularly useful for the analysis of UV filters like p-methoxycinnamate derivatives in various matrices. bohrium.comfrontiersin.orgbg.ac.rsnih.gov
In LC-MS/MS analysis, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. The precursor ion (the molecular ion or a protonated/deprotonated molecule) is selected and then fragmented to produce product ions. This process, known as tandem mass spectrometry (MS/MS), provides a high degree of specificity and structural information. d-nb.info
For p-methoxycinnamic acid and its derivatives, LC-MS/MS analysis can be used to:
Identify and quantify the compound in complex samples. researchgate.netnih.gov
Elucidate fragmentation pathways. Common fragment ions observed for 4-methoxycinnamic acid include those resulting from the loss of hydroxyl and methoxy groups. researchgate.net
Distinguish between isomers. By combining chromatographic separation with specific fragmentation patterns, it is possible to differentiate between various isomers of methoxycinnamic acid. d-nb.info
The development of LC-MS/MS methods often involves optimizing parameters such as the mobile phase, column, and mass spectrometer settings to achieve the best analytical performance, including low detection limits and high recovery. frontiersin.org
Table 2: LC-MS/MS Parameters for the Analysis of UV Filters
| Parameter | Condition | Reference |
|---|---|---|
| Detection Limit | 0.1 to 5 ng/L | frontiersin.org |
| Recovery | 44% to 99% | frontiersin.org |
| Relative Standard Deviation (RSD) | within 19% | frontiersin.org |
Electronic Spectroscopy and Photophysical Property Probing
Electronic spectroscopy techniques are instrumental in understanding the interaction of molecules with light. For this compound and related compounds, Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide key insights into their electronic structure and photophysical behavior.
UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The p-methoxycinnamate moiety acts as a chromophore, the part of the molecule responsible for absorbing UV radiation. semanticscholar.orgmdpi.com
The UV spectrum of p-methoxycinnamate derivatives typically shows a strong absorption band in the UV-B region (280–315 nm). ias.ac.inrsc.org For instance, octyl methoxycinnamate, a widely used derivative, has an absorption maximum around 310 nm. ias.ac.inresearchgate.net The position and intensity of this absorption peak are influenced by the molecular structure, including the presence of the methoxy group and the ester group, as well as the solvent environment. ias.ac.inrsc.orgnih.gov The structure of ethylhexyl methoxycinnamate, for example, features an electron-releasing methoxy group in the para position to an electron-accepting ester group, which is conjugated with a double bond, a configuration that facilitates the absorption of UVB radiation. mdpi.com
The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is typically high for p-methoxycinnamates, making them efficient UV-B absorbers. ias.ac.in
Table 3: UV-Vis Absorption Data for p-Methoxycinnamate Derivatives
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| Methyl-E-4-methoxycinnamate (E-MMC) | Cyclohexane | 290 | rsc.org |
| Methyl-E-4-methoxycinnamate (E-MMC) | Methanol | 308 | rsc.org |
| 2-ethylhexyl-E-4-methoxycinnamate (E-EHMC) | Cyclohexane | - | rsc.org |
| 2-ethylhexyl-E-4-methoxycinnamate (E-EHMC) | Methanol | - | rsc.org |
| Isoamyl p-methoxycinnamate | - | 308 | mdpi.com |
Fluorescence spectroscopy provides information about the de-excitation pathways of a molecule after it has absorbed light. When a molecule absorbs a photon, it is promoted to an excited electronic state. It can then return to the ground state through various processes, including fluorescence (emission of a photon) or non-radiative decay (conversion of energy to heat).
The fluorescence properties of methoxy-substituted cinnamates are highly dependent on the substitution pattern on the phenyl ring. nih.gov Compounds with a methoxy group at the meta position tend to exhibit strong fluorescence, while para-substituted compounds, like this compound, are often strongly quenched, meaning they have a low fluorescence quantum yield. nih.gov This quenching is attributed to efficient non-radiative decay pathways that allow the molecule to quickly dissipate the absorbed energy without emitting light. researchgate.netnih.gov
Studies on para-methoxy methylcinnamate (p-MMC) have shown that it decays rapidly from the excited state. researchgate.net The excited state dynamics can be influenced by factors such as the solvent and the presence of water, which can accelerate the non-radiative decay process. researchgate.netacs.org The major decay route for p-MMC is thought to involve internal conversion and trans → cis isomerization. researchgate.net Time-resolved fluorescence studies have shown that the excited-state lifetime of p-MMC is on the order of picoseconds. nih.gov
Table 4: Excited State Dynamics of Methoxy Methylcinnamates (MMC)
| Compound | Excited State Lifetime | Key Decay Pathway | Reference |
|---|---|---|---|
| o-MMC | Nanosecond timescale | - | researchgate.net |
| m-MMC | Nanosecond timescale | - | researchgate.net |
| p-MMC | Much faster decay, conformer and excess energy dependent | trans → cis isomerization, internal conversion | researchgate.net |
| p-MMC-H2O complex | Significantly accelerated nonradiative decay | - | researchgate.net |
Crystalline Forms and Solid State Chemistry of P Methoxycinnamate Compounds
X-ray Diffraction (XRD) Analysis of Crystal Structures
X-ray diffraction (XRD) is a cornerstone, non-destructive analytical technique for investigating the internal lattice of crystalline materials. carleton.edu It provides detailed information about the three-dimensional arrangement of atoms and molecules, including unit cell dimensions, bond lengths, and bond angles. carleton.edu The technique is based on the principle of constructive interference of monochromatic X-rays with a crystalline sample, governed by Bragg's Law. carleton.edu The resulting diffraction pattern is unique to a specific crystalline structure, acting as a fingerprint for that solid form.
Powder X-ray Diffraction (PXRD) is a rapid and powerful method used to analyze the crystalline nature of a bulk sample. The technique involves directing X-rays at a finely powdered sample and measuring the scattered intensity as a function of the scattering angle (2θ). Crystalline materials produce a series of sharp, well-defined peaks in the diffraction pattern, whereas amorphous materials yield a broad, diffuse halo.
In the study of p-methoxycinnamate compounds, PXRD is essential for confirming the formation of new crystalline phases, such as cocrystals, and for identifying different polymorphs. For instance, the diffractogram of pure p-methoxycinnamic acid (pMCA) shows characteristic sharp peaks, confirming its crystalline nature. semanticscholar.org When pMCA is cocrystallized with a coformer like succinic acid or meglumine (B1676163), the resulting PXRD pattern shows new, unique diffraction peaks that are absent in the patterns of the individual starting materials. researchgate.netresearchgate.netresearchgate.net This confirms the formation of a new multicomponent crystalline phase rather than a simple physical mixture. researchgate.net
For example, the formation of a p-methoxycinnamic acid-succinic acid (pMCA-SA) cocrystal was confirmed by the appearance of new diffraction peaks at 2θ angles of 21.92°, 25.91°, and 39.25°. researchgate.netoamjms.eu Similarly, a cocrystal of pMCA with caffeine (B1668208) exhibited new peaks at 2θ values of 9.4054°, 13.8609°, 15.2124°, 17.8274°, and 19.2285°. aip.org These distinct patterns are crucial evidence for the creation of a novel solid form.
Table 1: Characteristic PXRD Peaks for p-Methoxycinnamic Acid (pMCA) and its Cocrystals
| Compound | Key Diffraction Peaks (2θ) | Reference |
|---|---|---|
| p-Methoxycinnamic acid (pMCA) | 7.98°, 16.12°, 16.23°, 15.92°, 27.04° | semanticscholar.org |
| pMCA-Succinic Acid Cocrystal | 21.92°, 25.91°, 39.25° (New Peaks) | researchgate.netoamjms.eu |
| pMCA-Caffeine Cocrystal | 9.4054°, 13.8609°, 15.2124°, 17.8274°, 19.2285° (New Peaks) | aip.org |
While PXRD provides a fingerprint of a crystalline solid, single-crystal X-ray diffraction (SCXRD) offers a precise, three-dimensional map of the atomic positions within the crystal lattice. carleton.edu This technique requires a small, high-quality single crystal. By analyzing the diffraction pattern produced when the crystal is rotated in an X-ray beam, researchers can determine the exact structure of the molecule, including its conformation, and how multiple molecules pack together to form the crystal. brynmawr.edunih.gov
SCXRD is the definitive method for elucidating the supramolecular arrangement and non-covalent interactions, such as hydrogen bonds, that stabilize the crystal structure. bris.ac.uk For example, studies on cocrystals of various cinnamic acid derivatives have utilized SCXRD to identify and understand the consistent hydrogen-bonding motifs that form between the cinnamic acid's carboxylic acid group and the coformer molecule. bris.ac.uk This detailed structural information is invaluable for crystal engineering, where the goal is to design solid forms with specific, desired properties. bris.ac.uk The technique has been used to investigate crystal structures at different temperatures to observe structural changes, such as thermal contraction along a specific axis. aps.org
Cocrystallization and Multicomponent Solid Forms
Cocrystallization is a crystal engineering strategy used to modify the physicochemical properties of a solid without altering its covalent chemical structure. bris.ac.uk A cocrystal is a multicomponent crystal composed of two or more neutral molecules held together by non-covalent interactions, typically hydrogen bonding. bris.ac.uk For compounds like p-methoxycinnamic acid, which has poor water solubility, forming cocrystals with a highly soluble coformer can significantly enhance its solubility and dissolution rate. oamjms.euunair.ac.id
The design of cocrystals involves selecting a suitable coformer that can form robust intermolecular interactions, such as hydrogen bonds, with the target molecule. semanticscholar.org For p-methoxycinnamic acid (pMCA), coformers like succinic acid, caffeine, and meglumine have been successfully used. researchgate.netoamjms.euaip.org The preparation of these cocrystals can be achieved through various methods. The solvent evaporation technique is a common approach, where the active ingredient and the coformer are dissolved in a suitable solvent in a specific molar ratio, and the solvent is then allowed to evaporate slowly, leading to the formation of cocrystal. researchgate.netoamjms.eu Another method is solvent-drop grinding, where the components are ground together with a small amount of solvent, a technique that has been used to prepare a pMCA-meglumine multicomponent crystal. researchgate.net
Research has also explored cocrystal formation with derivatives like ethyl p-methoxycinnamate (EPMC) using coformers such as succinic acid and tartaric acid to improve solubility. samipubco.comresearchgate.net
Table 2: Examples of p-Methoxycinnamic Acid Cocrystals and Preparation Methods
| Active Ingredient | Coformer | Molar Ratio (API:Coformer) | Preparation Method | Reference |
|---|---|---|---|---|
| p-Methoxycinnamic Acid (pMCA) | Succinic Acid | 1:1 | Solvent Evaporation | oamjms.eu |
| p-Methoxycinnamic Acid (pMCA) | Caffeine | 1:1 | Solvent Evaporation | aip.orgunair.ac.id |
| p-Methoxycinnamic Acid (pMCA) | Meglumine | 1:1 | Solvent Drop Grinding | researchgate.net |
| Ethyl p-methoxycinnamate (EPMC) | Succinic Acid | Not Specified | Not Specified | researchgate.net |
The formation and stability of cocrystals are governed by specific intermolecular interactions between the constituent molecules. semanticscholar.org Hydrogen bonds are the most common and directional interactions utilized in cocrystal design. bris.ac.uksemanticscholar.org Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, are invaluable for detecting these interactions.
In the pMCA-caffeine cocrystal, FTIR analysis revealed changes in the absorption bands corresponding to the O-H (hydroxyl) and C=O (carbonyl) functional groups of pMCA. aip.org These shifts indicate that these groups are involved in hydrogen bonding with the caffeine molecule in the cocrystal lattice. aip.org Similarly, for the p-methoxycinnamic acid-meglumine multicomponent crystal, FTIR spectra showed wavenumber shifts that confirmed the presence of strong molecular interactions between the two components. researchgate.net Studies on a broader range of cinnamic acid derivative cocrystals have identified consistent hydrogen-bonding motifs, such as the interaction between a carboxylic acid group and a pyridyl nitrogen atom, which serve as reliable building blocks in crystal engineering. bris.ac.uk
Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, and stability, even though they are chemically identical. Pseudopolymorphism refers to a similar phenomenon observed in solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.
Studies on related compounds, such as ethyl p-methoxycinnamate (EPMC), have demonstrated the existence of solvent-mediated polymorphism. samipubco.comresearchgate.net This means that the choice of solvent during crystallization can direct the formation of a specific polymorphic form. For instance, crystallization of EPMC from a non-polar solvent like n-hexane resulted in a different crystal form compared to other solvents, and this form exhibited enhanced solubility. researchgate.net
The characterization and differentiation of polymorphs rely on various analytical techniques. PXRD is crucial, as each polymorph will produce a unique diffraction pattern. Thermal analysis methods like Differential Scanning Calorimetry (DSC) are also used to identify polymorphs by their different melting points and transition energies. samipubco.com The investigation of polymorphism is vital in materials science to ensure that the most stable and effective solid form of a compound is consistently produced. researchgate.net
Identification and Characterization of Different Crystalline Forms
The identification of different crystalline forms of a pharmaceutical salt like sodium p-methoxycinnamate involves a combination of analytical techniques. Powder X-ray Diffraction (PXRD) is the primary method used to distinguish between polymorphs, as each crystalline form produces a unique diffraction pattern.
Further characterization is typically achieved through:
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can identify different polymorphs by their unique melting points, transition temperatures, and thermal stability profiles.
Spectroscopy: Methods like Fourier-Transform Infrared (FT-IR) spectroscopy and Solid-State Nuclear Magnetic Resonance (SS-NMR) can reveal differences in intermolecular interactions, such as hydrogen bonding, which vary between polymorphs.
Microscopy: Polarized light microscopy can be used to observe the morphology and optical properties of different crystal habits.
For instance, studies on the related compound sodium pravastatin (B1207561) have demonstrated the successful identification and characterization of multiple polymorphic forms using a combination of PXRD, thermal analysis, and spectroscopic methods. These studies show that different crystallization processes can yield distinct crystal forms with unique physical properties, a principle that applies broadly to pharmaceutical salts.
Solvent-Mediated Polymorphism
Solvent-mediated polymorphism is a phenomenon where the choice of solvent directly influences which crystalline form of a compound is produced. The interaction between the solute and the solvent during nucleation and crystal growth is a key factor in determining the resulting crystal structure. This process involves the dissolution of a metastable form, followed by the nucleation and growth of a more stable form.
Research on ethyl p-methoxycinnamate (EPMC), a closely related ester, illustrates this principle effectively. The solubility of EPMC and its resulting crystal habit can be modified by using solvents with different polarities. Crystallization from a non-polar solvent like n-hexane was shown to produce a different polymorphic modification compared to crystallization from more polar solvents. Factors such as solvent polarity, temperature, and concentration can all influence the final crystalline form obtained.
The general mechanism can be influenced by the dielectric constant (ε) of the solvent; solvents with different dielectric constants can produce polymorphs with varying physical properties. This principle is broadly applicable and suggests that the crystalline form of this compound could similarly be controlled by a careful selection of crystallization solvents.
Thermal Behavior and Phase Transitions
The thermal behavior of a compound provides critical information about its stability, purity, and physical state. Thermal analysis techniques are essential for characterizing phase transitions such as melting, crystallization, and decomposition.
Differential Scanning Calorimetry (DSC) for Thermal Events
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It is widely used to determine the temperatures and heat flows associated with thermal transitions in a material. A DSC thermogram provides data on melting points, glass transitions, and other phase changes.
Table 1: Illustrative Thermal Events of p-Methoxycinnamate Compounds by DSC This table presents data from related compounds to illustrate the type of information obtained via DSC analysis.
| Compound | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) |
|---|---|---|---|---|
| 4-Methoxycinnamic Acid | Melting | Not Reported | 172.15 | 32.55 kJ/mol |
| Ethyl p-methoxycinnamate (Form 1) | Melting | Not Reported | 48.99 | 100.20 J/g |
| Ethyl p-methoxycinnamate (n-hexane polymorph) | Melting | Not Reported | 45.33 | 82.59 J/g |
Data sourced from studies on related p-methoxycinnamate compounds.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials by observing the temperatures at which they decompose. The TGA curve plots the mass loss versus temperature, from which the onset of decomposition can be determined.
TGA studies on various sodium salts of organic acids show common patterns, often involving an initial mass loss due to the release of water (dehydration) followed by decomposition of the anhydrous salt at higher temperatures. For example, the thermal decomposition of sodium bicarbonate has been studied to determine its kinetics and activation energy. A TGA of this compound would be expected to show high thermal stability, with decomposition occurring at an elevated temperature, likely resulting in the formation of sodium carbonate as a final residue, a common outcome for the thermal decomposition of sodium carboxylates in an air or nitrogen atmosphere. The precise decomposition temperature and profile would be unique to its chemical structure.
Photophysical and Photochemical Investigations of P Methoxycinnamate Systems
Ultraviolet Radiation Absorption Mechanisms
P-methoxycinnamate derivatives are primarily recognized for their ability to absorb ultraviolet B (UVB) radiation, with wavelengths ranging from 280 to 320 nm. typology.comcosmileeurope.euatamankimya.com The primary mechanism of UV absorption involves the excitation of electrons in the molecule from a lower energy state to a higher energy state. cosmileeurope.eu Specifically, the energy of the absorbed photon corresponds to the energy required to promote an electron from a low to a higher orbit. cosmileeurope.eu This process is facilitated by the presence of chromophore groups, such as C=C and C=O, which contain loosely held electrons susceptible to excitation by UV radiation.
The absorption spectrum of these compounds is characterized by a strong absorption peak around 310 nm. atamankimya.comias.ac.in For instance, isoamyl p-methoxycinnamate has a maximum absorption wavelength of 308 nm. mdpi.com The molecular structure, particularly the methoxy (B1213986) group (-OCH₃) on the aromatic ring and the conjugated system, is instrumental in defining the selective UV absorption properties. typology.comias.ac.in The extent of conjugation plays a dual role: it shifts the excitation energy spectrum into the UVB region and creates closely spaced excited states that facilitate non-radiative decay. ias.ac.in
Theoretical studies on methyl p-methoxycinnamate (p-MMC), a model for related compounds, have shown that the lowest excited singlet state (S₁) is a ππ* state, which is responsible for the strong UVB absorption. aip.org The absorption of UV radiation prevents these harmful rays from penetrating deeper into materials or skin.
Photoisomerization Dynamics: cis- and trans-Isomer Interconversion
Upon absorption of UV radiation, a primary photochemical reaction for p-methoxycinnamate derivatives is the reversible isomerization between the trans (E) and cis (Z) forms. rsc.orgresearchgate.netaip.org The trans-isomer is generally the more stable and predominantly used form. researchgate.netresearchgate.net However, UV exposure induces its conversion to the cis-isomer. researchgate.netaip.orgresearchgate.net
The dynamics of this interconversion are influenced by the surrounding environment, such as the polarity of the solvent and the concentration of the compound. rsc.orgresearchgate.net For instance, in dilute solutions, a photostationary state is established between the trans and cis isomers. rsc.orgrsc.org The ratio of these isomers at this equilibrium depends on the solvent due to variations in the isomerization quantum yield. rsc.org Studies have shown that in a non-polar solvent like cyclohexane, a higher percentage of the initial absorptivity is retained compared to a polar solvent like methanol (B129727). rsc.org
Theoretical models suggest that the photoisomerization can proceed through different pathways. rsc.org One proposed route involves the initial photoexcited state (trans-1ππ) undergoing internal conversion to a dark ¹nπ state, followed by intersystem crossing to a triplet state (T₁), which then decays to either the trans or cis ground state. rsc.orgtandfonline.com Another potential pathway is a direct twisting around the C=C bond on the ¹ππ* potential energy surface. rsc.org The specific pathway can be sensitive to substitutions on the phenyl ring. rsc.org
| Parameter | Value/Observation | Solvent/Conditions |
| trans-OMC λmax | 310 nm | Methanol |
| cis-OMC λmax | 291 nm | Methanol |
| Retained Absorptivity (Photostationary State) | 79% ±1% | Cyclohexane |
| Retained Absorptivity (Photostationary State) | 68% ±2% | Methanol |
| Photoisomerization Quantum Yield (trans → cis) | 0.26 | Ethanol (B145695) |
| Photoisomerization Quantum Yield (cis → trans) | 0.29 | Ethanol |
This table presents key data on the photoisomerization of octyl p-methoxycinnamate (OMC) in different solvents. rsc.orgrsc.org
Photodegradation Pathways and Byproduct Formation
Beyond photoisomerization, p-methoxycinnamate systems can undergo irreversible photodegradation, leading to the formation of various byproducts. rsc.orgresearchgate.net This degradation is particularly pronounced in aggregated states. rsc.orgrsc.org
Direct Photolysis Mechanisms
Direct photolysis, where the molecule is broken down by direct absorption of light energy, is a significant degradation pathway for p-methoxycinnamates in aqueous environments. researchgate.netnih.gov This process can involve bond fracture, rearrangement, or cyclization. researchgate.net Studies on octyl p-methoxycinnamate (OMC) have shown that it degrades rapidly via direct photolysis. nih.govscience.gov The kinetics of this photolysis are influenced by the isomeric form, with the trans-isomer generally degrading faster than the cis-isomer. researchgate.net
The primary photofragments of protonated OMC have been identified through gas-phase laser photodissociation spectroscopy. preprints.orgwhiterose.ac.uk The major fragments correspond to cleavage on either side of the ether oxygen of the ester group and the C-C bond adjacent to the ester carbonyl group. preprints.orgwhiterose.ac.uk
Formation of Photodimers and Other Photoproducts
In addition to fragmentation, photodimerization is a key degradation pathway, especially in aggregated states. rsc.orgresearchgate.net The formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) has been reported. atamanchemicals.comscbt.com Specifically, for OMC, two major stable cyclodimers have been identified: a δ-truxinate from a head-to-head dimerization and an α-truxillate from a head-to-tail dimerization. science.gov
| Photoproduct | Formation Pathway |
| cis-isomer | Photoisomerization |
| Cyclodimers (e.g., δ-truxinate, α-truxillate) | Photodimerization |
| 4-methoxybenzaldehyde (B44291) | Photohydrolysis |
| 2-ethylhexanol | Photohydrolysis |
This table summarizes the major photoproducts formed from the degradation of p-methoxycinnamates. rsc.orgresearchgate.netscience.gov
Role of Aggregation State on Photochemistry
The aggregation state of p-methoxycinnamate molecules plays a critical role in their photochemical behavior. rsc.orgrsc.org While in dilute solutions the primary photochemical event is reversible photoisomerization, aggregation leads to rapid and irreversible photodegradation. rsc.orgresearchgate.net This is observed in neat films and aqueous colloidal suspensions of OMC. rsc.orgrsc.org
Aggregation facilitates complex photochemistry, resulting in a mixture of photoproducts including cis and trans isomers, photodimers, and other species. rsc.orgrsc.org Notably, some of these photoproducts formed in aggregated states have absorption that extends into the UVA region and can generate reactive oxygen species. rsc.orgresearchgate.net The local environment, including interactions with other molecules in a formulation, can significantly perturb the electronic structure and intrinsic photochemistry of the sunscreen molecule. whiterose.ac.ukfrontiersin.org For instance, J-aggregation, a specific type of π-π stacking, can cause a redshift in the UV absorption spectrum. whiterose.ac.ukfrontiersin.org
Excited State Dynamics and Energy Dissipation Mechanisms
The photostability of p-methoxycinnamate derivatives is intrinsically linked to the dynamics of their excited states and the efficiency of their energy dissipation mechanisms. ias.ac.inresearchgate.net Ideally, a sunscreen molecule should quickly dissipate the absorbed UV energy through non-radiative pathways to return to the ground state without undergoing photochemical reactions. researchgate.net
For p-methoxycinnamates, the excited-state dynamics are complex. ias.ac.inaip.org Upon excitation to the bright ¹ππ* state, the molecule does not always directly return to the ground state. researchgate.net Instead, internal conversion to a "dark" ¹nπ* state can occur, which acts as a bottleneck and impedes rapid energy dissipation. researchgate.net
The lifetime of the excited S₁ state varies depending on the substitution pattern on the phenyl ring. aip.orgresearchgate.net For para-methoxy methylcinnamate (p-MMC), the decay is much faster compared to the ortho- and meta-isomers. aip.orgresearchgate.net Theoretical calculations for p-MMC suggest that two decay routes are available from the S₁ state: trans → cis isomerization via twisting of the double bond and internal conversion to the ¹nπ* state. aip.orgresearchgate.net
The presence of water can also influence the excited-state dynamics. Microsolvation of p-MMC with a single water molecule has been shown to accelerate the non-radiative decay, potentially by raising the energy barrier for the internal conversion to the ¹nπ* state, thus favoring the direct isomerization pathway. aip.orgresearchgate.net
Interestingly, the photoproducts formed during degradation can have very different excited-state properties compared to the parent molecule. rsc.org While the isomeric forms of OMC have very short-lived excited states (fluorescence lifetime τf < 30 ps), some of the UVA-absorbing photoproducts exhibit long-lived excited states (τf > 1 ns). rsc.orgresearchgate.net
Singlet Oxygen Generation and its Mechanistic Implications
The generation of singlet oxygen (¹O₂), a highly reactive oxygen species (ROS), is a significant aspect of the photochemistry of p-methoxycinnamate systems. While the initial trans- and cis-isomers of p-methoxycinnamates are not efficient sensitizers for singlet oxygen, their photodegradation products can be. rsc.orgacs.org
Research on octyl p-methoxycinnamate (OMC) has demonstrated that upon exposure to UV radiation, particularly in aggregated states such as in concentrated solutions or colloidal suspensions, the molecule undergoes irreversible photodegradation. rsc.orgthieme-connect.com This process leads to the formation of multiple photoproducts, including not only the expected cis/trans isomers and cyclobutane dimers from [2+2] photocycloaddition reactions, but also other species that absorb into the UVA region. rsc.orgresearchgate.net
Crucially, characterization of these UVA-absorbing photoproducts reveals that they possess long-lived excited states. rsc.orgacs.org Unlike the parent isomers of OMC, which have excited-state lifetimes of less than 30 picoseconds, these photoproducts exhibit lifetimes greater than 1 nanosecond. rsc.org It is these long-lived excited states that are capable of acting as sensitizers, transferring energy to ground-state triplet oxygen (³O₂) to generate reactive singlet oxygen. rsc.orgacs.org This sensitization has been confirmed experimentally by observing the oxidation of ¹O₂-specific fluorescent probes in the presence of irradiated OMC aggregates. rsc.org The formation of these photoproducts and their subsequent ability to generate ROS provide a potential mechanism for photodegradation and associated effects. rsc.org Studies on illuminated aqueous solutions of OMC have provided evidence for the photochemical formation of singlet molecular oxygen. researchgate.net
Factors Influencing Singlet Oxygen Generation by p-Methoxycinnamate Photoproducts
| Factor | Observation | Implication |
| Aggregation | Irreversible photodegradation and formation of multiple photoproducts occur in aggregates (neat films, aqueous suspensions). rsc.orgacs.org | The local environment and concentration of the p-methoxycinnamate system are critical for the formation of ¹O₂ sensitizers. |
| Photoproduct Formation | Photoproducts are formed that absorb in the UVA region (e.g., around 400 nm). rsc.org | The absorption profile changes upon irradiation, leading to species that can be excited by lower-energy UVA light. |
| Excited-State Lifetime | Photoproducts possess long-lived excited states (τf > 1 ns). rsc.orgacs.org | A longer excited-state lifetime increases the probability of energy transfer to molecular oxygen to form ¹O₂. |
| Excitation Wavelength | Excitation of the photoproducts (e.g., at 405 nm) sensitizes ¹O₂ formation. rsc.org | The action spectrum for ¹O₂ generation is linked to the absorption of the photoproducts, not the parent compound. |
Electrochemical Properties and Transformations of P Methoxycinnamate Compounds
Cyclic Voltammetry and Electrooxidation Studies
Cyclic voltammetry is a primary tool for investigating the electrooxidation of p-methoxycinnamate and its derivatives. These studies typically involve scanning the potential of a working electrode and measuring the resulting current, providing information on the oxidation potentials and the stability of the electrochemically generated intermediates.
The electrooxidation of methyl p-methoxycinnamate and related methoxylated cinnamate (B1238496) esters has been systematically studied using cyclic voltammetry. beilstein-journals.orgscielo.br The oxidation process is characterized by irreversible anodic peaks, indicating that the initial radical cations formed are unstable and undergo rapid subsequent chemical reactions. scielo.br During the second sweep in cyclic voltammetry experiments, a significant decrease in current is observed, which further supports the irreversible nature of the oxidation wave. scielo.br
The electrochemical oxidation of these aromatic ethers involves the transfer of an electron from the π-system to form a radical cation. rsc.org The position of the methoxy (B1213986) group on the aromatic ring significantly influences the ease of oxidation. For instance, in a series of monomethoxylated methyl cinnamates, the para-substituted compound (methyl 4-methoxycinnamate) and the ortho-substituted isomer show less positive first oxidation peak potentials compared to the meta-substituted isomer. rsc.org
The oxidation peak potentials (Epa) for methyl 4-methoxycinnamate and other related cinnamate esters, as determined in acetonitrile, are presented below. The ease of oxidation is inversely related to the Epa value.
Data sourced from Pardini, V. L., et al. (2001). beilstein-journals.orgrsc.org
Similarly, studies on sunscreen agents like octyl methoxycinnamate (OMC) in mixed buffer and ethanol (B145695) solutions show an irreversible electrode reaction that is controlled by adsorption onto the electrode surface. researchgate.net
The electrochemical oxidation of methyl 4-methoxycinnamate is significantly influenced by several experimental parameters, including the solvent, the material of the electrode, and the concentration of the substrate. scielo.brrsc.org Investigations have explored the effects of current density, cell type (divided vs. undivided), and the presence of a base. beilstein-journals.orgscielo.br
Solvent and Supporting Electrolyte: Most cyclic voltammetry studies on methyl p-methoxycinnamate are conducted in the aprotic solvent acetonitrile, often with sodium perchlorate (B79767) (NaClO₄) as the supporting electrolyte. rsc.org The choice of solvent is critical as it can participate in the reaction, as seen in anodic methoxylation where methanol (B129727) acts as both solvent and nucleophile. beilstein-journals.org
Electrode Material: Platinum is a commonly used material for both the working and counter electrodes in these studies. rsc.orgresearchgate.net However, other materials like glassy carbon and boron-doped diamond have also been employed for the analysis of related compounds. researchgate.net The nature of the anode material can influence the reaction pathway; for example, anodic oxidation of similar compounds at a platinum anode in the presence of sodium methoxide (B1231860) favors methoxylation on the aromatic ring. rsc.org
Substrate Concentration: The concentration of the p-methoxycinnamate substrate has been shown to affect the outcome of preparative electrolyses. beilstein-journals.orgrsc.org In voltammetric studies, substrate concentrations are typically in the millimolar range (e.g., 3 mmol L⁻¹). rsc.org
Anodic Methoxylation Reactions and Product Characterization
Preparative electrolysis of methyl 4-methoxycinnamate and its derivatives in methanolic solutions leads to anodic methoxylation, a process that introduces methoxy groups onto the molecule. beilstein-journals.orgscielo.br These reactions can occur in either neutral or basic methanolic solutions, and the products formed are a result of methoxylation on both the aromatic ring and the side chain. beilstein-journals.orgscielo.br
The distribution of products is highly dependent on the reaction conditions and the substitution pattern of the starting material. scielo.br For methyl 4-methoxycinnamate, the influence of current density, cell type, electrode material, solvent, and substrate and base concentration has been investigated. beilstein-journals.orgscielo.br Increasing the number of methoxy groups already present on the aromatic ring tends to favor the formation of nuclear methoxylation products in higher yields. beilstein-journals.orgscielo.br The specific structure of the isolated products can also be dependent on the work-up procedures used after electrolysis. beilstein-journals.org
Electroreduction Pathways of p-Methoxycinnamate Derivatives
While electrooxidation has been more extensively studied, the electroreduction of p-methoxycinnamate derivatives also presents distinct and synthetically useful pathways. The reduction typically targets the activated carbon-carbon double bond of the cinnamate structure.
One significant electroreduction pathway is electrochemical carboxylation . In this process, the galvanostatic reduction of chiral cinnamic acid derivatives in the presence of a carbon dioxide atmosphere yields chiral 2-phenylsuccinate esters. beilstein-journals.orgrsc.orgnih.gov This reaction proceeds under mild conditions and allows for the formation of new carbon-carbon bonds. rsc.org
Another potential pathway, demonstrated for the parent cinnamic acid, is the reduction to the corresponding aldehyde . The cathodic reduction of cinnamic acid at zinc or amalgamated copper electrodes can produce cinnamic aldehyde. asianpubs.org This two-electron process is analogous to the reduction of other aromatic carboxylic acids, where the intermediate aldehyde can sometimes be isolated before further reduction to an alcohol. asianpubs.org
For larger ester derivatives like octyl methoxycinnamate (OMC), voltammetric studies show a single, broad, and irreversible cathodic peak, indicating the reduction of the analyte. csic.es This reduction occurs at a potential of approximately -1.1 V vs. Ag/AgCl on a glassy carbon electrode. csic.es
Electrochemical Behavior in Different Media (Aprotic vs. Aqueous)
The electrochemical behavior of p-methoxycinnamate compounds is highly dependent on the medium in which the analysis is performed.
Aprotic Media: In aprotic solvents like acetonitrile, the primary electrochemical process observed for methyl p-methoxycinnamate is an irreversible oxidation. scielo.br The absence of nucleophilic species like water allows for the study of the intrinsic oxidation potential of the molecule and the behavior of the resulting radical cation. These conditions are often used to explore synthetic applications like anodic methoxylation, where a different nucleophile (methanol) is intentionally used as the solvent. beilstein-journals.org
Aqueous and Mixed Media: Due to the low water solubility of many p-methoxycinnamate esters, such as the sunscreen agent octyl methoxycinnamate (OMC), electrochemical studies in aqueous environments often employ mixed solvents. researchgate.net A common medium is a mixture of a Britton-Robinson buffer and an organic solvent like ethanol or methanol. researchgate.netcsic.es In these media, the electrochemical reduction of OMC is typically observed, characterized by a well-defined but irreversible cathodic peak. researchgate.netcsic.es The process is often adsorption-controlled, where the analyte first accumulates on the electrode surface before the electron transfer occurs. csic.es The pH of the aqueous component can also play a crucial role in the electrochemical response.
Mechanistic Insights into Molecular and Cellular Interactions of P Methoxycinnamate Derivatives
Molecular-Level Interactions and Receptor Binding Studies
The biological effects of p-methoxycinnamate derivatives are initiated by their interaction with specific molecular targets. While comprehensive receptor binding assays for sodium p-methoxycinnamate are not extensively documented in the available literature, studies on related derivatives provide valuable insights into their potential binding mechanisms.
Molecular docking studies have been employed to predict the binding affinity of p-methoxycinnamate derivatives with various receptors. For instance, ethyl p-methoxycinnamate (EPMC) has been shown to interact with the active sites of several enzymes. A docking study predicted that EPMC interacts with amino acid residues at the binding site of tyrosine kinase (PDB 1XKK), including Met766, Met793, Thr854, Thr790, Gln791, and Ala743. univmed.org This interaction suggests a potential mechanism for its observed anti-angiogenic activity. univmed.org Such studies are crucial in drug development as they help determine the dose or plasma concentration needed to achieve a therapeutically effective level of receptor occupancy. giffordbioscience.com
Furthermore, the structural features of p-methoxycinnamate derivatives, such as the aromatic ring, vinylic double bond, and ether and ester moieties, are critical for their biological activity. samipubco.com These features allow for various non-covalent interactions, including hydrogen bonding and van der Waals forces, which are fundamental to receptor binding and subsequent biological responses. researchgate.net The study of these interactions helps in understanding the structure-activity relationships of these compounds. researchgate.net
| Compound | Target Receptor/Enzyme | Predicted Interacting Residues | Reference |
| Ethyl p-methoxycinnamate (EPMC) | Tyrosine Kinase (PDB: 1XKK) | Met766, Met793, Thr854, Thr790, Gln791, Ala743 | univmed.org |
Cellular Pathway Modulation
The interaction of p-methoxycinnamate derivatives with molecular targets triggers a cascade of events that modulate various cellular signaling pathways. These pathways are central to processes such as inflammation, cell proliferation, and angiogenesis.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Several studies have demonstrated the inhibitory effect of p-methoxycinnamate derivatives on this pathway.
Ethyl p-methoxycinnamate (EPMC) has been shown to inhibit NF-κB activation. researchgate.netmdpi.com Research indicates that EPMC can downregulate the NF-κB pathway, which is implicated in tumorigenesis through the PI3K/Akt/NF-κB signaling cascade. researchgate.netmdpi.com In melanoma cells, EPMC demonstrated potent inhibitory activity on NF-κB with an IC50 of 88.7 μM. researchgate.netmdpi.com The inhibition of NF-κB-dependent transcription is a key mechanism underlying the anti-metastasis and chemosensitizing effects of EPMC. researchgate.netmdpi.com Furthermore, EPMC has been found to enhance the expression of Oct4, a pluripotency marker, partially through the NF-κB signaling pathway. nih.gov This suggests a role for EPMC in maintaining the self-renewal and pluripotency of stem cells. nih.gov The immunomodulatory effects of some organic UV filters, including a p-methoxycinnamate derivative, have also been linked to the NF-κB signaling pathway. nih.gov
The p38 mitogen-activated protein kinase (MAPK) and Akt signaling pathways are crucial for cell survival, growth, and differentiation. Evidence suggests that p-methoxycinnamate derivatives can modulate these pathways.
Studies on ethyl p-methoxycinnamate (EPMC) have revealed its ability to act as an inhibitor of p38 and subsequently as an inhibitor of Akt phosphorylation at serine 473. researchgate.netmdpi.com This inhibition of p38/MAPK and Akt phosphorylation is closely linked to the suppression of NF-κB-dependent transcription. researchgate.netmdpi.com The Western blotting analysis of melanoma cells treated with 50 μM EPMC showed a downregulation of p38/MAPK and p-Akt. nih.gov This modulation of the p38/Akt/NF-κB pathway is considered a key mechanism for the anti-melanoma and anti-metastasis properties of EPMC. mdpi.com
P-methoxycinnamate derivatives have demonstrated significant anti-inflammatory properties by modulating the production of key cytokines and inflammatory mediators.
Ethyl p-methoxycinnamate (EPMC) has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). nih.govelsevier.es In a study using a human macrophage cell line (U937), EPMC significantly inhibited the production of IL-1 and TNF-α in a dose-dependent manner. elsevier.es For instance, at a concentration of 200 µg/ml, EPMC inhibited IL-1 production by 55.04%. elsevier.es A strong inhibition of TNF-α (64.11%) was observed even at the lowest concentration of 25 µg/ml. elsevier.es However, the inhibition of nitric oxide (NO) production by EPMC was found to be moderate. elsevier.es The suppression of these inflammatory mediators is a key mechanism behind the anti-inflammatory and analgesic effects of EPMC. elsevier.es Another study showed that EPMC reduced DENV-2-induced cytokines (IL-6 and TNF-α), which was confirmed by immunofluorescence and immunoblot analyses, indicating an inhibition of NF-κB activation. nih.gov
| Inflammatory Mediator | Compound | Cell Line/Model | Effect | Reference |
| Interleukin-1 (IL-1) | Ethyl p-methoxycinnamate | Human Macrophage (U937) | Inhibition | elsevier.es |
| Tumor Necrosis Factor-α (TNF-α) | Ethyl p-methoxycinnamate | Human Macrophage (U937) | Inhibition | elsevier.es |
| Nitric Oxide (NO) | Ethyl p-methoxycinnamate | Macrophages | Moderate Inhibition | elsevier.es |
| Interleukin-6 (IL-6) | Ethyl p-methoxycinnamate | DENV-2 infected cells | Reduction | nih.gov |
Endothelial cells play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. P-methoxycinnamate derivatives have been found to modulate key functions of these cells.
Ethyl p-methoxycinnamate (EPMC) has been shown to strongly inhibit the differentiation and migration of endothelial cells. nih.govscielo.br Mechanistic studies revealed that EPMC significantly inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). elsevier.es This anti-angiogenic effect is further supported by the reduced levels of vascular endothelial growth factor (VEGF), a key factor in angiogenesis. nih.govelsevier.es In a rat aortic ring assay, EPMC considerably inhibited microvessel sprouting. elsevier.esscielo.br The anti-angiogenic property of EPMC is attributed to its ability to suppress cytokines like IL-1 and TNF-α, as well as the angiogenic mitogen VEGF, which are important for activating pro-angiogenic pathways. elsevier.esnih.gov
| Endothelial Cell Function | Compound | Cell Line/Model | Effect | Reference |
| Differentiation | Ethyl p-methoxycinnamate | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition | nih.gov |
| Migration | Ethyl p-methoxycinnamate | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition | nih.govelsevier.es |
| VEGF Production | Ethyl p-methoxycinnamate | Human Umbilical Vein Endothelial Cells (HUVECs) | Reduction | nih.gov |
| Tube Formation | Ethyl p-methoxycinnamate | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition | elsevier.es |
| Microvessel Sprouting | Ethyl p-methoxycinnamate | Rat Aortic Ring Assay | Inhibition | elsevier.esscielo.br |
Enzyme Activity Modulation
The modulation of enzyme activity is another important mechanism through which p-methoxycinnamate derivatives exert their biological effects.
Ethyl p-methoxycinnamate (EPMC) has been found to inhibit the activity of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov In an in vitro assay, EPMC inhibited COX-1 and COX-2 with IC50 values of 1.12 µM and 0.83 µM, respectively. nih.gov This non-selective inhibition of COX enzymes contributes to its anti-inflammatory effects. nih.gov Additionally, p-methoxycinnamic acid (p-MCA) and its ethyl ester have been identified as effective α-glucosidase inhibitors, with p-MCA being a particularly potent inhibitor with an IC50 of 0.044 ± 0.006 mM. mdpi.com More recent research has also shown that EPMC can inhibit ATP production in cancer cells by disrupting de novo fatty acid synthesis and lipid metabolism. news-medical.netnih.gov Specifically, it suppresses the expression of key enzymes involved in this process, including Acly, Acc1, and Fasn. nih.gov
| Enzyme | Compound | Effect | IC50 Value | Reference |
| Cyclooxygenase-1 (COX-1) | Ethyl p-methoxycinnamate | Inhibition | 1.12 µM | nih.gov |
| Cyclooxygenase-2 (COX-2) | Ethyl p-methoxycinnamate | Inhibition | 0.83 µM | nih.gov |
| α-Glucosidase | p-Methoxycinnamic acid | Inhibition | 0.044 ± 0.006 mM | mdpi.com |
| ATP synthase (indirect) | Ethyl p-methoxycinnamate | Inhibition of ATP production | Not specified | news-medical.netnih.gov |
Inhibition of Specific Enzyme Targets
Derivatives of p-methoxycinnamic acid have demonstrated notable inhibitory effects on a variety of specific enzyme targets, suggesting multiple mechanisms for their biological activities. Research has identified several key enzymes that are modulated by these compounds.
One of the significant targets is α-glucosidase , an enzyme involved in carbohydrate digestion. p-Methoxycinnamic acid (p-MCA) has been shown to be a potent inhibitor of α-glucosidase from baker's yeast, with a reported IC50 value of 0.044 ± 0.006 mM. mdpi.com This inhibitory action was found to be 100-fold more potent than the control inhibitor, 1-deoxynorjirimycin. mdpi.com The mechanism of inhibition by p-MCA was determined to be noncompetitive. mdpi.com Its ethyl ester, ethyl p-methoxycinnamate (EPMC), is also a highly effective inhibitor of α-glucosidase, acting through a competitive mechanism with an IC50 of 0.05 ± 0.03 mM. mdpi.commedchemexpress.com Studies suggest that the methoxy (B1213986) group at the para position is crucial for this enhanced inhibitory activity. mdpi.com
Another critical enzyme system inhibited by these derivatives is cyclooxygenase (COX) . EPMC has been identified as a non-selective inhibitor of both COX-1 and COX-2, with IC50 values of 1.12 µM and 0.83 µM, respectively. medchemexpress.comresearchgate.net This inhibition of COX enzymes, which are central to the inflammatory pathway, underpins the anti-inflammatory properties of the compound. researchgate.netresearchgate.net
In the context of neuroprotection, derivatives of p-methoxycinnamate have been shown to regulate acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine. mdpi.com Treatment with these compounds improved cognitive parameters, an effect attributed in part to the regulation of AChE. mdpi.com Ethyl p-methoxycinnamate, in particular, has shown considerable anticholinesterase activity with an IC50 of 21.94 ± 0.109 µg/mL. nih.govnih.gov
Furthermore, these compounds have been investigated for their effects on tyrosinase , a key enzyme in melanin (B1238610) synthesis. Essential oil rich in ethyl p-methoxycinnamate demonstrated strong anti-tyrosinase activity with an IC50 value of 14.756 ± 0.325 µg/mL, which was more potent than the standard, kojic acid. nih.govnih.gov Computational docking studies also suggest a molecular interaction between ethyl p-methoxycinnamate and the tyrosinase enzyme. mdpi.com
Finally, some derivatives have shown inhibitory action against enzymes involved in cancer cell metabolism. For instance, ethyl p-methoxycinnamate was found to suppress the expression of key enzymes in fatty acid synthesis, including ATP citrate (B86180) lyase (Acly), acetyl-CoA carboxylase 1 (Acc1), and fatty acid synthase (Fasn). researchgate.net
Table 1: Inhibitory Activity of p-Methoxycinnamate Derivatives on Specific Enzymes
| Compound | Enzyme Target | IC50 Value | Inhibition Type | Source |
|---|---|---|---|---|
| p-Methoxycinnamic Acid (p-MCA) | α-Glucosidase | 0.044 ± 0.006 mM | Noncompetitive | mdpi.com |
| Ethyl p-methoxycinnamate (EPMC) | α-Glucosidase | 0.05 ± 0.03 mM | Competitive | mdpi.com |
| Ethyl p-methoxycinnamate (EPMC) | Cyclooxygenase-1 (COX-1) | 1.12 µM | Not specified | medchemexpress.comresearchgate.net |
| Ethyl p-methoxycinnamate (EPMC) | Cyclooxygenase-2 (COX-2) | 0.83 µM | Not specified | medchemexpress.comresearchgate.net |
| Ethyl p-methoxycinnamate (EPMC) | Acetylcholinesterase (AChE) | 21.94 ± 0.109 µg/mL | Not specified | nih.govnih.gov |
| Ethyl p-methoxycinnamate (EPMC) | Tyrosinase | 14.756 ± 0.325 µg/mL | Not specified | nih.govnih.gov |
Impact on Metabolic Enzyme Systems (e.g., Phase I and II Enzymes)
The interaction of p-methoxycinnamate derivatives with metabolic enzyme systems, particularly Phase I and Phase II enzymes, is crucial for understanding their biotransformation and potential chemopreventive effects. These enzymes are central to the detoxification and elimination of foreign compounds.
Phase I Enzymes: Research indicates that p-methoxycinnamic acid (p-MCA) can modulate the activity of Phase I enzymes. In a study involving a carcinogen-induced model, p-MCA was found to reduce the increased activity of several microsomal Phase I enzymes. mdpi.com These enzymes included cytochrome P450, cytochrome b5, cytochrome P450 2E1 (CYP2E1), NADPH-cytochrome b5 reductase, and NADH-cytochrome P450 reductase. mdpi.com Similarly, a study on methylcinnamate, a related compound, demonstrated inhibition of the CYP2E1 enzyme. nih.gov This downregulation of specific P450 enzymes can be a protective mechanism, as these enzymes are often involved in activating pro-carcinogens.
Phase II Enzymes: The impact on Phase II enzymes, which are typically involved in detoxification by conjugation, is also significant. In the same carcinogen-induced model, exposure to the carcinogen led to a significant decrease in the activity of Phase II enzymes like glutathione (B108866) S-transferase (GST), DT-diaphorase (DTD), and UDP-glucuronyl transferase (UDPGT). mdpi.com Treatment with p-MCA appeared to counteract these effects. mdpi.com Other research has highlighted the role of the Nrf2 pathway, a key regulator of the antioxidant response and Phase II enzyme expression. nih.govnih.gov Methylcinnamate was shown to cause a significant upregulation of hepatic Nrf2 and NAD(P)H dehydrogenase (quinone) 1 (NQO-1), a classic Nrf2 target gene and a Phase II enzyme. nih.gov This suggests that p-methoxycinnamate derivatives may enhance cellular defense mechanisms by activating the Nrf2 pathway. nih.govnih.gov
The interplay between Phase I and Phase II enzymes is critical. While some Phase I enzymes can bioactivate toxic compounds, Phase II enzymes generally detoxify them. nih.gov The modulation of these systems by p-methoxycinnamate derivatives, characterized by the inhibition of specific Phase I enzymes and the induction of protective Phase II enzymes, points to a favorable shift in the metabolic profile towards detoxification. mdpi.comnih.gov
Antioxidant Mechanisms at the Molecular and Cellular Level
The antioxidant properties of p-methoxycinnamate derivatives are a cornerstone of their protective effects, operating through various molecular and cellular mechanisms. These include the direct scavenging of free radicals and the modulation of cellular systems involved in managing reactive oxygen species (ROS). researchgate.net
Free Radical Scavenging Capabilities
Derivatives of p-methoxycinnamic acid exhibit the ability to directly neutralize free radicals, a key aspect of their antioxidant activity. nih.gov This capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com
Studies have shown that p-methoxycinnamic acid (p-MCA) and its ethyl ester (EPMC) can scavenge these synthetic radicals. However, the potency can vary. One study reported that p-MCA had an IC50 value of 518.58 ppm in a DPPH assay, indicating stronger activity than its ethyl ester, EPMC (IC50 >1000 ppm). upi.edu Another study found the IC50 of p-MCA against DPPH radicals to be 352.61 ppm, categorizing it as a weak antioxidant compared to ascorbic acid. uns.ac.id
Conversely, an essential oil rich in EPMC displayed notable antioxidant activity in both DPPH and ABTS assays, with IC50 values of 15.64 ± 0.263 µg/mL and 16.93 ± 0.228 µg/mL, respectively. nih.govnih.gov These values were even better than the standard antioxidant ascorbic acid in the same study. nih.govnih.gov The mechanism of scavenging is often attributed to the ability of the phenolic compound to donate a hydrogen atom, thereby stabilizing the free radical. upi.edu The structure of the cinnamic acid derivative, particularly the substituents on the phenyl ring, plays a critical role in this activity. nih.gov
Table 2: Free Radical Scavenging Activity of p-Methoxycinnamate Derivatives
| Compound/Extract | Assay | IC50 Value | Source |
|---|---|---|---|
| p-Methoxycinnamic Acid (p-MCA) | DPPH | 518.58 ppm | upi.edu |
| Ethyl p-methoxycinnamate (EPMC) | DPPH | >1000 ppm | upi.edu |
| p-Methoxycinnamic Acid (p-MCA) | DPPH | 352.61 ppm | uns.ac.id |
| Essential Oil rich in EPMC | DPPH | 15.64 ± 0.263 µg/mL | nih.govnih.gov |
| Essential Oil rich in EPMC | ABTS | 16.93 ± 0.228 µg/mL | nih.govnih.gov |
| Ethanolic Extract of K. galanga | DPPH | 0.612 mg/mL | mdpi.com |
Reactive Oxygen Species (ROS) Modulation
Beyond direct radical scavenging, p-methoxycinnamate derivatives exert antioxidant effects by modulating cellular pathways that control the levels of reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions and hydrogen peroxide, are byproducts of normal metabolism, but their overproduction leads to oxidative stress, which can damage lipids, proteins, and DNA. researchgate.netoncologycompass.com
Research has shown that some cinnamic acid derivatives can reduce intracellular ROS levels. nih.gov For example, in studies on acetaminophen-induced hepatotoxicity, pretreatment with methylcinnamate significantly attenuated oxidative stress by increasing the levels of endogenous antioxidant enzymes like catalase, glutathione, and superoxide dismutase, while reducing levels of the lipid peroxidation product, malondialdehyde. nih.gov This indicates an enhancement of the cell's own antioxidant defense systems.
The upregulation of these protective enzymes is often linked to the activation of the Nrf2 signaling pathway. nih.govnih.gov By promoting the Nrf2 pathway, compounds like methylcinnamate can bolster the cell's ability to cope with oxidative insults. nih.gov In neurodegenerative models, exposure to toxins can cause a surge in ROS generation in neuronal cells. researchgate.net The neuroprotective effects of p-MCA and EPMC are attributed, in part, to their ability to counteract this oxidative stress. mdpi.comresearchgate.net
However, the role of some phenolic compounds in ROS modulation can be complex, as some can exhibit pro-oxidant effects under certain conditions. nih.gov For instance, some cinnamic acid derivatives with ortho-dihydroxyl groups have been shown to generate hydrogen peroxide in culture conditions. nih.gov Nonetheless, the primary mechanism associated with p-methoxycinnamate derivatives appears to be the reduction of oxidative stress by enhancing endogenous antioxidant defenses and reducing ROS levels. nih.govresearchgate.net
Computational and Theoretical Chemistry Studies of Sodium P Methoxycinnamate
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic properties of molecules, providing detailed information about electron distribution, orbital energies, and molecular reactivity.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.netniscpr.res.in It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For sodium p-methoxycinnamate, DFT calculations can be used to determine various properties:
Optimized Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of atoms in the p-methoxycinnamate anion, including bond lengths and angles.
Electronic Properties: Key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is crucial for predicting how the molecule will interact with other chemical species.
Atomic Charges: DFT can be used to calculate the partial charges on each atom, providing further insight into the molecule's reactivity.
Theoretical calculations for similar molecules have utilized DFT methods like B3LYP to analyze these properties. dergipark.org.tr
While DFT is excellent for ground-state properties, ab initio methods like the Complete Active Space with Second-Order Perturbation Theory (CASPT2) are more suitable for studying electronically excited states. These calculations are particularly relevant for understanding the photochemistry of this compound, such as its behavior upon absorption of UV light.
Excited state calculations can provide information on:
Excitation Energies: The energy required to promote an electron from a lower to a higher energy orbital.
Oscillator Strengths: The probability of a particular electronic transition occurring.
Potential Energy Surfaces: Mapping the energy of the molecule as a function of its geometry in the excited state, which can help to understand photochemical reaction pathways.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netacs.org This approach allows for the investigation of the conformational flexibility and intermolecular interactions of this compound in different environments.
MD simulations can reveal the preferred conformations of the p-methoxycinnamate anion in both solution and the solid state. By simulating the molecule's movement over nanoseconds or longer, it is possible to observe how it folds and flexes. This is important for understanding how the molecule's shape influences its properties and interactions. In simulations of related cinnamate (B1238496) compounds, force fields such as OPLS3e have been utilized to model the system's dynamics. researchgate.net
The behavior of this compound is significantly influenced by its interactions with surrounding molecules, such as water or other solvents. MD simulations can model these interactions in detail, providing insights into:
Solvation Shells: The arrangement of solvent molecules around the p-methoxycinnamate anion.
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the molecule and protic solvents.
Binding to other molecules: If this compound is part of a larger system, such as a complex with a protein or a micelle, MD simulations can be used to study the stability and dynamics of these interactions. nih.govtandfonline.com Such simulations are crucial in understanding the dynamic stability of protein-ligand complexes. nih.gov
Structure-Activity Relationship (SAR) Modeling at a Theoretical Level
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological or chemical activity. researchgate.netsemanticscholar.orgugm.ac.id While often conducted experimentally, theoretical SAR modeling uses computational methods to predict the activity of new or modified molecules.
For this compound, theoretical SAR studies could involve:
Quantitative Structure-Activity Relationship (QSAR): This involves building mathematical models that correlate the structural or physicochemical properties of a series of related compounds with their activities. For p-methoxycinnamate derivatives, properties like the methoxy (B1213986) and ester functional groups have been identified as important for their activity. researchgate.netresearchgate.net
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme active site. tandfonline.com This is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action.
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.
Studies on related cinnamic acid derivatives have highlighted the importance of substituents on the phenyl ring, such as p-methoxy and m-hydroxy groups, for their biological efficacy. mdpi.com
In silico Docking and Interaction Predictions
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction patterns of small molecules with biological macromolecules, such as proteins. While direct docking studies on this compound are not extensively documented, research on its derivatives, primarily esters and hydrazides, provides valuable insights into the potential interactions of the p-methoxycinnamate scaffold with various protein targets.
One study investigated the anticancer potential of a series of synthesized p-methoxycinnamoyl hydrazides through molecular docking. The research aimed to understand the binding modes of these compounds to relevant cancer targets. The results indicated that these derivatives could fit into the active sites of specific enzymes, suggesting a potential mechanism for their biological activity. For instance, one of the synthesized hydrazide derivatives, 3-(4-methoxyphenyl)-N'-(3-(4-methoxyphenyl) acryloyl) acrylohydrazide, showed a high rerank score of -124.81 in docking studies, indicating a strong potential for interaction with the target protein. impactfactor.org
In another study focusing on anti-pigmentation agents, ethyl p-methoxycinnamate, a closely related ester, was investigated for its interaction with tyrosinase and the melanocortin-1 receptor (MC1R) through molecular docking. This computational approach helped to propose a theoretical basis for the observed biological effects, detailing the molecular interplay between the ligand and the protein targets. Similarly, the potential of ethyl p-methoxycinnamate as an anti-SARS-CoV-2 agent was explored by docking it against the non-structural proteins NSP3 and NSP5 of the virus. The results showed that ethyl p-methoxycinnamate had a better binding affinity for both NSP3 and NSP5 compared to the reference drug, Remdesivir, with rerank scores of -130.11 kcal/mol and -113.87 kcal/mol, respectively. ub.ac.id
These studies on derivatives highlight the capability of the p-methoxycinnamate moiety to interact with various biological targets. The binding is typically characterized by a combination of hydrogen bonds and hydrophobic interactions, facilitated by the aromatic ring, the methoxy group, and the carbonyl oxygen of the cinnamate structure.
Table 1: Representative In silico Docking Studies of p-Methoxycinnamate Derivatives
| Compound/Derivative | Target Protein | Docking Software | Key Finding/Binding Score |
|---|---|---|---|
| 3-(4-methoxyphenyl)-N'-(3-(4-methoxyphenyl) acryloyl) acrylohydrazide | Anticancer Target | Molegro Virtual Docker | Rerank Score: -124.81 impactfactor.orgunair.ac.id |
| Ethyl p-methoxycinnamate | Tyrosinase, MC1R | Not Specified | Proposed theoretical molecular interplay elsevierpure.com |
| Ethyl p-methoxycinnamate | SARS-CoV-2 NSP3 | Molegro Virtual Docker 6.0 | Rerank Score: -130.11 kcal/mol ub.ac.id |
Prediction of Spectroscopic Parameters
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules, which can aid in their structural elucidation and characterization.
UV-Vis Spectra: The prediction of ultraviolet-visible (UV-Vis) spectra through Time-Dependent DFT (TD-DFT) is a common practice. A benchmark study on various cinnamate derivatives, including ethylhexyl methoxycinnamate, which shares the same chromophore as this compound, identified suitable DFT functionals for accurate spectral prediction. The study found that the B3LYP and B3P86 functionals, when used with the 6-311+G(d,p) basis set in a methanol (B129727) solvent model, could closely reproduce the experimental spectra. researchgate.net For the studied cinnamates, the maximum absorption wavelength (λmax) was calculated to be around 310 nm, which is consistent with experimental observations. researchgate.net The primary electronic transition, responsible for this absorption, corresponds to a π → π* transition, with an energy of approximately 3.95 eV. researchgate.net This transition involves the delocalization of electrons across the aromatic ring and the ester group, which is fundamental to the UV-absorbing properties of these compounds. researchgate.net
Vibrational Spectra (IR and Raman): DFT calculations are also employed to predict the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The B3LYP method with a 6-31G(d,p) or higher basis set is a standard approach for such calculations. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This allows for the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups within the molecule. For the p-methoxycinnamate anion, characteristic vibrations would include the stretching of the C=C and C=O bonds of the acrylate (B77674) moiety, the aromatic C-H and C=C stretching modes, and the vibrations associated with the methoxy group.
Table 2: Predicted Spectroscopic Parameters for p-Methoxycinnamate Chromophore
| Spectroscopic Technique | Computational Method | Predicted Parameter | Predicted Value |
|---|---|---|---|
| UV-Vis Spectroscopy | TD-DFT (B3LYP/6-311+G(d,p)) | λmax | ~310 nm researchgate.net |
| UV-Vis Spectroscopy | TD-DFT (B3P86/6-311+G(d,p)) | Main Electronic Transition Energy | ~3.95 eV researchgate.net |
| Vibrational Spectroscopy | DFT (e.g., B3LYP/6-31G(d,p)) | Characteristic Vibrations | C=C, C=O, Ar-H, O-CH₃ stretching and bending modes |
Analytical Methodologies for Detection and Quantification of Sodium P Methoxycinnamate in Research Matrices
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of sodium p-methoxycinnamate, enabling its separation from complex mixtures and subsequent identification and quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD)
High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of p-methoxycinnamic acid and its derivatives. researchgate.netscielo.br Coupled with a Diode Array Detector (DAD), HPLC allows for the simultaneous quantification and spectral confirmation of the analyte.
Researchers have developed and validated numerous HPLC-DAD methods for the determination of cinnamic acid derivatives in various samples, including cosmetic products and plant extracts. scielo.brscielo.brmdpi.com These methods typically employ a reverse-phase C18 column and an isocratic or gradient mobile phase, often consisting of a mixture of methanol (B129727), acetonitrile, and water, sometimes with the addition of acids like formic acid to improve peak shape. longdom.orgmdpi.comnih.gov Detection is commonly performed at wavelengths corresponding to the maximum absorbance of the p-methoxycinnamate chromophore, which is generally around 308-310 nm. researchgate.netlongdom.orgnih.gov
Method validation according to International Council on Harmonisation (ICH) guidelines ensures the reliability of these analytical procedures, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netscielo.br For instance, one validated HPLC method for ethyl p-methoxycinnamate demonstrated linearity in the concentration range of 10-60 μg/mL with a high correlation coefficient (r=0.9988), and achieved low LOD and LOQ values of 0.0011 μg/mL and 0.0037 μg/mL, respectively. researchgate.net
Table 1: Exemplary HPLC-DAD Methods for the Analysis of p-Methoxycinnamate Derivatives
| Analyte | Matrix | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Ethyl p-methoxycinnamate | Kaempferia galanga extract | C18 (5 μm, 4.6 mm x 150 mm) | Water: Acetonitrile (40:60) | 1.0 | 308 | researchgate.net |
| Octyl p-methoxycinnamate | Sunscreen cream | Fortis Phenyl (150.0 × 2.1 mm, 5 μm) | Acetonitrile/45 mM Ammonium Formate (57/43 v/v) | 0.4 | 300 (for OMC) | mdpi.com |
| Octyl p-methoxycinnamate | Sunscreen | Kromasil C18 (250×4.6 mm, 5 μm) | Methanol: Water (88:12 v/v) | 0.8 | 325 | scielo.brscielo.br |
| Octyl p-methoxycinnamate | Formulations | Hibar® LiChrosorb, C18 (5 × 25 cm) | Methanol/water (87:13) | 1.0 | 310 | nih.gov |
| Phenylbenzimidazole sulfonic acid, Octocrylene, Ethylhexyl methoxycinnamate, etc. | Cosmetic emulsions | Purospher Star ® Performance RP18e (5 μm) 150-4, 6 mm | Phosphate buffer (pH 2.0): Methanol: Acetonitrile (15:3:82) | 1.2 | 308 | longdom.org |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for the analysis of p-methoxycinnamic acid, particularly for its more volatile ester derivatives like ethyl p-methoxycinnamate and octyl p-methoxycinnamate. mdpi.comgoogle.comgoogle.comnih.gov The high resolution of GC allows for the separation of complex mixtures of volatile compounds, making it suitable for analyzing essential oils and other natural product extracts. nih.gov
In many studies, GC-MS has been instrumental in identifying and quantifying the chemical constituents of plant extracts, such as from Kaempferia galanga (sand ginger), where ethyl p-methoxycinnamate is a major component. nih.govuns.ac.id The analysis typically involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The mass spectrometer then provides detailed structural information, confirming the identity of the separated compounds. nih.govuns.ac.id
Table 2: GC-MS Analysis of p-Methoxycinnamic Acid Derivatives
| Analyte | Matrix | Column | Oven Temperature Program | Key Findings | Reference |
| p-Methoxycinnamic acid | Synthesis product | - | - | Single peak at retention time 11.710 minutes with m/z 178 | uns.ac.id |
| Ethyl p-methoxycinnamate | Kaempferia galanga essential oil | - | - | Identified as a major constituent in several accessions | nih.gov |
| 2-Ethylhexyl p-methoxycinnamate | Reaction mixture | - | - | Conversion determined to be 98% based on 4-bromoanisole | google.com |
| p-Methoxycinnamoylated phospholipids (B1166683) | Reaction mixture | - | Initial 110°C, ramp to 200°C (5°C/min), then to 250°C (2°C/min), hold for 5 min | Monitored the incorporation of p-MCA into phospholipids | mdpi.com |
Thin Layer Chromatography (TLC) for Screening
Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary screening and qualitative analysis of p-methoxycinnamic acid and its derivatives. nih.govresearchgate.netresearcher.life It is particularly useful for monitoring the progress of chemical reactions or for the initial characterization of plant extracts before more sophisticated quantitative analysis. researcher.lifemdpi.com
In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable mobile phase. As the solvent moves up the plate by capillary action, the components of the sample separate based on their differential affinity for the stationary and mobile phases. The separated spots can be visualized under UV light or by using specific staining reagents. epfl.ch For quantitative or more precise analysis, TLC can be combined with densitometry. researchgate.net
While TLC has limitations in terms of sensitivity and resolution compared to HPLC and GC, its simplicity and speed make it a valuable tool for initial assessments. nih.govresearchgate.net
Sample Preparation and Extraction Methods for Complex Matrices
The effective extraction and clean-up of this compound from complex matrices such as biological fluids, plant tissues, and cosmetic formulations are critical steps to ensure accurate and reliable analytical results. Various sample preparation techniques have been employed to isolate the analyte of interest and remove interfering substances.
Matrix Solid-Phase Dispersion (MSPD)
Matrix Solid-Phase Dispersion (MSPD) is a sample preparation technique that combines extraction and clean-up into a single step. researchgate.netacs.org This method involves blending the sample directly with a solid-phase sorbent (dispersant), which disrupts the sample matrix and disperses the components onto the sorbent material. The analytes can then be selectively eluted using an appropriate solvent or a sequence of solvents. researchgate.netacs.org
MSPD has been successfully applied to the extraction of phenolic compounds, including cinnamic acid derivatives, from various plant materials and food samples. researchgate.netresearchgate.net The choice of dispersant (e.g., C18, Florisil) and eluting solvent is crucial for achieving high recovery rates. researchgate.netacs.org For instance, in the analysis of phenolic compounds in olive oil, Florisil was used as the sorbent with a methanol:water mixture as the eluting solvent. researchgate.net In another study on Melissa officinalis, different sorbents and elution agents were tested to optimize the extraction of phenolic acids. researchgate.net
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples. mdpi.comusm.my It relies on the partitioning of compounds between a solid sorbent and a liquid phase. The sample is loaded onto an SPE cartridge, interfering compounds are washed away, and the analyte of interest is then eluted with a suitable solvent. mdpi.com
SPE has been effectively used for the analysis of p-methoxycinnamic acid and its derivatives in various matrices, including plant extracts and biological fluids. mdpi.comnih.gov For example, a C18 SPE cartridge was used to fractionate catecholamines and their metabolites, including 4-hydroxy-3-methoxycinnamic acid, from human urine. nih.gov An optimized SPE procedure was also developed for the simultaneous analysis of sixteen different phenolics, including 4-methoxycinnamic acid, from plant tissues, achieving recoveries up to 99.8%. mdpi.com
Method Validation Parameters for Research Applications
Linearity, Precision, and Accuracy
Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu For the analysis of p-methoxycinnamate and its derivatives, High-Performance Liquid Chromatography (HPLC) is a commonly validated method. Linearity is typically established by preparing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. The relationship is expressed by the correlation coefficient (r or R²), which should ideally be close to 1.
Research on related compounds like Ethyl p-methoxycinnamate (EPMC) and p-methoxycinnamic acid (pMCA) demonstrates excellent linearity. For instance, an HPLC method for EPMC showed a linear relationship in the concentration range of 5-360 ppm with a correlation coefficient (R²) of 0.9999. researchgate.net Another study reported a linear calibration curve for EPMC between 10-60 μg/mL with a correlation coefficient (r) of 0.9988. researchgate.netresearchgate.net For p-methoxycinnamic acid (pMCA), the active form of EPMC in the body, a validated HPLC method in rabbit plasma was linear over a specified range with a correlation coefficient greater than 0.999. researchgate.net
Table 1: Linearity Data for p-Methoxycinnamate Derivatives from HPLC Studies
| Compound | Matrix | Concentration Range | Correlation Coefficient (R²) | Reference |
| Ethyl p-methoxycinnamate | Kaempferia galanga Extract | 5 - 360 ppm | 0.9999 | researchgate.net |
| Ethyl p-methoxycinnamate | Kaempferia galanga Extract | 10 - 60 µg/mL | 0.9988 | researchgate.netresearchgate.net |
| Ethylhexyl Methoxycinnamate | Sunscreen Formulations | 2.0 - 64.0 µg/mL | >0.99 | scielo.br |
| p-Methoxycinnamic acid | Rabbit Plasma | Not Specified | >0.999 | researchgate.net |
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under stipulated conditions. europa.eu It is usually expressed as the Relative Standard Deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). longdom.org
For EPMC, a validated HPLC method demonstrated good precision with an RSD of 1.19%-2.37%. researchgate.net Another study found the precision for EPMC analysis to be 1.57% RSD. researchgate.net In the validation of a method for pMCA in rabbit plasma, the precision was confirmed to be within the acceptable limit of <15% for biological matrix analysis. researchgate.net
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. wjarr.com It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the assay is calculated.
Accuracy studies for EPMC have shown high recovery rates. One validation reported a recovery of 94.07%-113.82%. researchgate.netresearchgate.net Another study showed an accuracy represented by a % recovery of 98.02% - 101.26%. researchgate.net For p-methoxycinnamic acid, the accuracy was within the acceptable range of 80-120% for biological matrices. researchgate.net
Table 2: Precision and Accuracy Data for p-Methoxycinnamate Derivatives
| Compound | Parameter | Result | Reference |
| Ethyl p-methoxycinnamate | Precision (%RSD) | 1.19% - 2.37% | researchgate.net |
| Ethyl p-methoxycinnamate | Accuracy (% Recovery) | 94.07% - 113.82% | researchgate.net |
| Ethyl p-methoxycinnamate | Precision (%RSD) | 1.57% | researchgate.net |
| Ethyl p-methoxycinnamate | Accuracy (% Recovery) | 98.02% - 101.26% | researchgate.net |
| p-Methoxycinnamic acid | Precision (%RSD) | <15% | researchgate.net |
| p-Methoxycinnamic acid | Accuracy (% Recovery) | 80% - 120% | researchgate.net |
Selectivity and Robustness in Diverse Research Systems
Selectivity
Selectivity (or specificity) is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample matrix. wjarr.com In research systems, these interfering components could be other active ingredients, excipients, or molecules from a biological matrix.
For chromatographic methods, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo chromatograms. ajprui.com In a study analyzing Ethylhexyl Methoxycinnamate along with other UV filters, no interference from the placebo was observed at the detection wavelength, confirming method specificity. longdom.org A key challenge arises when the matrix itself interacts with the analyte. For example, a study on the analysis of Octyl p-methoxycinnamate in the presence of cyclodextrins found that one type of cyclodextrin (B1172386) (SBEβCD) interfered with quantification, highlighting the need to validate the method specifically in the presence of such matrices. scielo.brdoaj.org
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu Typical variations include changes in mobile phase composition, pH, flow rate, and column temperature. ajprui.com
The robustness of an HPLC method for Ethylhexyl Methoxycinnamate was evaluated by varying factors like the mobile phase composition, flow rate, and the specific HPLC column used. scielo.br In another validation, critical parameters affecting the analysis of UV filters were identified as the pH of the buffer and the type of vial material used. longdom.org Demonstrating robustness is crucial for ensuring that a method can be transferred between different laboratories and instruments without a loss in performance.
Spectrophotometric and Fluorometric Quantification Assays
Spectrophotometric Quantification Assays
UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique for quantifying compounds that absorb ultraviolet or visible light. The p-methoxycinnamate moiety contains a chromophore that strongly absorbs UV radiation, making this method highly suitable for its quantification. nih.gov The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
For p-methoxycinnamate derivatives, the wavelength of maximum absorbance (λmax) is typically found around 308-311 nm. nih.govsamipubco.comugm.ac.id Quantification involves measuring the absorbance of a sample solution at this λmax and calculating the concentration using a calibration curve prepared from standard solutions. ugm.ac.id
This method has been used to determine the concentration of Octyl p-methoxycinnamate in various preparations. nih.govugm.ac.id For instance, a study determined the levels of Octyl Methoxycinnamate in sunscreen gels using a UV-Vis spectrophotometer at a λmax of 310.5 nm in isopropyl alcohol. ugm.ac.id Another study used a wavelength of 310 nm to determine the concentration of the compound after it was filtered through a 0.45 μm membrane. nih.gov While straightforward, spectrophotometry can be prone to interference from other UV-absorbing compounds in the sample matrix, which can affect selectivity. thermofisher.com Derivative spectrophotometry can sometimes be employed to resolve overlapping spectra in mixtures. researchgate.net
Table 3: Spectrophotometric Data for p-Methoxycinnamate Derivatives
| Compound | Wavelength (λmax) | Solvent/Medium | Reference |
| Octyl p-methoxycinnamate | 310 nm | Phosphate buffer with polysorbate 80 | nih.gov |
| Ethyl p-methoxycinnamate | 310 nm | Not specified | samipubco.com |
| Octyl p-methoxycinnamate | 310.5 nm | Isopropyl alcohol | ugm.ac.id |
| Ethyl p-methoxycinnamate | 308 nm | Methanol: water | researchgate.net |
| p-Methoxycinnamic acid | 286 nm | Methanol: water | researchgate.net |
Fluorometric Quantification Assays
Fluorometric quantification is an analytical technique that measures the fluorescence emitted from a sample when it is excited by light of a certain wavelength. This method is generally more sensitive and selective than absorbance spectrophotometry. thermofisher.com The high specificity comes from the fact that fewer compounds fluoresce compared to those that absorb UV light, and the choice of both excitation and emission wavelengths provides an additional layer of selectivity. thermofisher.com
While fluorometric assays are widely used for quantifying nucleic acids and proteins due to the availability of highly specific fluorescent dyes, their application for the direct quantification of this compound is not commonly reported in the literature. thermofisher.comthermofisher.com The intrinsic fluorescence of the p-methoxycinnamate molecule would need to be characterized to develop a direct fluorometric assay. Alternatively, a derivatization step could be employed to attach a fluorescent tag to the molecule, though this adds complexity to the procedure.
A related application involves the use of fluorescent probes to measure sodium ion concentrations, such as the Asante Natrium Green-2 (ANG) probe used in flow cytometry. nih.gov However, this method quantifies the sodium ion (Na+) itself, not the p-methoxycinnamate anion, and is therefore not a method for quantifying the target compound of this article. Given the high sensitivity and selectivity of fluorometry, developing a specific fluorometric assay could be a valuable area for future research in the analysis of this compound, particularly for detecting trace amounts in complex biological or environmental samples.
Environmental Dynamics and Degradation Pathways of P Methoxycinnamate Derivatives
Abiotic Degradation Processes in Aquatic Environments
Abiotic degradation, which involves non-biological processes, plays a significant role in the transformation of p-methoxycinnamate derivatives in aquatic settings. Key among these are advanced oxidation processes and chlorination reactions, which are common in water treatment facilities and natural waters.
Advanced Oxidation Processes (AOPs) are water treatment methods that utilize highly reactive oxygen species, primarily hydroxyl radicals (HO•), to break down organic pollutants. mdpi.com These processes are effective in degrading p-methoxycinnamate derivatives. For instance, studies on 2-ethylhexyl-4-methoxycinnamate (EHMC) have shown that AOPs, such as those involving ozone (O₃) or hydrogen peroxide (H₂O₂) with UV radiation, can significantly accelerate its degradation compared to photolysis alone. jeeng.net
The combination of UV light with hydrogen peroxide (UV/H₂O₂) or persulfate (UV/PMS) generates hydroxyl and sulfate (B86663) radicals, respectively, which are potent oxidizing agents. mdpi.com In the case of EHMC, ozonation in the presence of UV radiation has been identified as a particularly effective degradation method, leading to a rapid breakdown of the parent compound with the formation of a limited number of byproducts, including 2-propyl-1-pentanol (B1345608) and 4-methoxybenzaldehyde (B44291). jeeng.net The reaction of ozone with p-methoxycinnamate in aqueous solutions is rapid, with reported rate constants around 6.8 × 10⁵ dm³ mol⁻¹ s⁻¹. researchgate.net The primary products of this reaction are corresponding benzaldehydes (like 4-methoxybenzaldehyde), glyoxylic acid, and hydrogen peroxide. researchgate.net
Research has also explored the combined effect of different oxidants. The simultaneous use of H₂O₂ and PMS under UV-C light (UV/PMS/H₂O₂) has been shown to accelerate the degradation rate of EHMC even further than when either oxidant is used alone. mdpi.com The degradation efficiency of these AOPs is influenced by factors such as the pH of the water and the presence of other substances like natural organic matter.
Chlorination is a standard disinfection method for drinking water and swimming pools. When p-methoxycinnamate derivatives are present in water undergoing chlorination, they can react with chlorine to form a variety of chlorinated byproducts. researchgate.netrjpbcs.com The reaction of 2-ethylhexyl-4-methoxycinnamate (EHMC) with hypochlorite (B82951) (the active component of chlorine bleach) has been studied under conditions simulating swimming pool water. researchgate.net
These reactions can lead to the formation of chlorine-substituted derivatives of the parent compound. researchgate.net For EHMC, studies have identified several chlorinated byproducts, including compounds where chlorine atoms are added to the aromatic ring or where the molecule is cleaved. nih.govresearchgate.netmdpi.com Density functional theory (DFT) calculations suggest that the initial step in the degradation of EHMC by hypochlorous acid (HOCl) is likely an electrophilic attack on the C=C double bond of the cinnamate (B1238496) structure, which is even more favorable than chlorination of the benzene (B151609) ring. nih.gov
Identified chlorinated byproducts from the reaction of EHMC with HOCl include:
1-chloro-4-methoxybenzene nih.govresearchgate.net
1,3-dichloro-2-methoxybenzene nih.govresearchgate.net
3-chloro-4-methoxybenzaldehyde (B1194993) nih.govresearchgate.net
2-ethylhexyl chloroacetate (B1199739) nih.govresearchgate.net
Similarly, the reaction of 4-methoxycinnamic acid (MCA) with HOCl can produce a range of chlorinated phenols and other aromatic compounds. nih.govresearchgate.net The formation of these disinfection byproducts is a concern as they may have different toxicological profiles than the original p-methoxycinnamate compound. csic.esd-nb.info Some of these chlorinated byproducts have been shown to be more persistent and have higher toxicity than the parent EHMC molecule. d-nb.info
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the context of p-methoxycinnamate esters, hydrolysis involves the cleavage of the ester bond, which would result in the formation of p-methoxycinnamic acid and the corresponding alcohol (e.g., 2-ethylhexanol from EHMC).
While drugs containing an ester group are generally susceptible to hydrolysis, amides are typically more stable. ugm.ac.id The stability of p-methoxycinnamate esters against hydrolysis is an important factor in their environmental persistence. Some studies suggest that under certain conditions, such as in the presence of a base like sodium hydroxide (B78521), hydrolysis can be induced. rasayanjournal.co.in For instance, ethyl p-methoxycinnamate can be hydrolyzed to 4-methoxycinnamic acid using sodium hydroxide in ethanol (B145695). rasayanjournal.co.in
The rate of hydrolysis can be influenced by various factors, including pH and temperature. In one study, extensive hydrolysis of the ester was observed at 28°C during a synthesis reaction. niscpr.res.in However, another study indicated that 2-ethylhexyl p-methoxycinnamate is chemically stable under standard ambient conditions. atamanchemicals.com The potential for hydrolysis is an important consideration, as the resulting p-methoxycinnamic acid and alcohol will have different environmental behaviors and toxicities than the parent ester.
Phototransformation Products and Their Chemical Characterization
When exposed to ultraviolet (UV) radiation from sunlight, p-methoxycinnamate derivatives can undergo phototransformation, leading to the formation of various photoproducts. A primary and well-documented photoreaction is the isomerization of the trans-(E)-isomer, which is the effective UV-absorbing form, to the cis-(Z)-isomer. researchgate.net This isomerization reduces the compound's effectiveness as a UV filter. researchgate.net
Beyond isomerization, other photoproducts can be formed. Direct photolysis of octyl methoxycinnamate (OMC) in aqueous solutions can lead to the formation of cyclodimers, specifically truxillic and truxinic acid derivatives, through a [2+2] photocyclization reaction. researchgate.netrsc.org
Photohydrolysis, the light-induced cleavage of the ester bond, has also been observed, yielding products such as 4-methoxybenzaldehyde and 2-ethylhexanol. rsc.org The formation of these photoproducts results in a loss of the conjugated system, causing them to absorb light at shorter wavelengths (higher energies) and thus reducing their UVB-absorbing capacity. rsc.org
Recent studies using high-resolution mass spectrometry have identified a range of transformation products (TPs) from the photooxidation of EHMC. nih.gov These include products of hydroxylation, demethylation, and cleavage of the ester side chain. Some of the identified phototransformation products for EHMC are presented in the table below.
| Parent Compound | Phototransformation Process | Identified Products | Reference |
|---|---|---|---|
| Octyl methoxycinnamate (OMC) / 2-Ethylhexyl-4-methoxycinnamate (EHMC) | Isomerization | Z-octyl-p-methoxycinnamate (Z-OMC) | researchgate.net |
| Octyl methoxycinnamate (OMC) / 2-Ethylhexyl-4-methoxycinnamate (EHMC) | Photodimerization | Truxillic and truxinic acid derivatives | rsc.org |
| Octyl methoxycinnamate (OMC) / 2-Ethylhexyl-4-methoxycinnamate (EHMC) | Photohydrolysis | 4-methoxybenzaldehyde, 2-ethylhexanol | rsc.orglarvol.com |
| 2-Ethylhexyl-4-methoxycinnamate (EHMC) | Photooxidation | Various hydroxylated and demethylated derivatives | nih.gov |
The formation of these photoproducts is significant because they may exhibit different toxicological properties than the parent compound. For example, studies have shown that the phototransformation products of EHMC, such as 2-ethylhexanol and 4-methylbenzaldehyde, can exhibit greater developmental toxicity to estuarine fish than EHMC itself. larvol.com
Microbial Degradation and Biotransformation Pathways
Microorganisms in the environment can play a role in the breakdown of p-methoxycinnamate derivatives. This process, known as biodegradation or biotransformation, involves enzymes produced by bacteria and fungi that can modify the chemical structure of these compounds. nih.gov
Studies have shown that certain fungi, such as Aspergillus niger, can biotransform ethyl p-methoxycinnamate. nih.govresearchgate.netorientjchem.org The primary transformation observed is a demethylation reaction, where the methoxy (B1213986) group (-OCH₃) on the benzene ring is converted to a hydroxyl group (-OH), resulting in the formation of ethyl p-hydroxycinnamate. researchgate.netorientjchem.org This biotransformation is significant because the resulting product may have different biological activities. For example, ethyl p-hydroxycinnamate has been shown to have greater antimicrobial and antifungal effects than its precursor, ethyl p-methoxycinnamate. nih.govorientjchem.org
The general biotransformation pathway can be described as:
Substrate: Ethyl p-methoxycinnamate
Microorganism: Aspergillus niger
Reaction: O-demethylation
Product: Ethyl p-hydroxycinnamate
Fate and Transformation of p-Methoxycinnamate in Model Environmental Systems
When released into aquatic systems, p-methoxycinnamate derivatives are subject to a combination of photolysis, hydrolysis, and biodegradation. mdpi.com Due to their often low water solubility and high lipophilicity (log Kow values typically ranging from 4 to 8), these compounds have a tendency to adsorb to soil and sediment particles. mdpi.comnih.gov This partitioning behavior can affect their availability for degradation and their potential to bioaccumulate in aquatic organisms. mdpi.com
Studies on the photodegradation of EHMC in aqueous solutions, designed to mimic environmental conditions, have confirmed that photolysis is a key degradation pathway. scribd.comnih.gov These experiments have led to the identification of numerous photo-transformation products (TPs). A proposed degradation pathway for EHMC under UV light involves initial isomerization followed by dimerization, cleavage of the ester bond, and modifications to the aromatic ring. scribd.com
In the context of water treatment, advanced oxidation processes have been shown to be effective in removing these compounds. mdpi.com For instance, ozonation and UV-based AOPs can lead to the formation of various oxidation products. jeeng.netchemfaces.com Photooxidation studies on EHMC have identified 13 transformation products, some of which are novel, highlighting the complexity of its environmental transformation. nih.gov
The transformation products themselves can have different environmental fates and toxicological profiles. Some byproducts of chlorination, for example, have been found to be more persistent and toxic than the parent compound. d-nb.info Similarly, phototransformation can lead to products with altered endocrine-disrupting potential. nih.gov Therefore, a comprehensive assessment of the environmental risk of p-methoxycinnamate derivatives must consider not only the parent compound but also the complex mixture of transformation products that can be formed in the environment.
Supramolecular Chemistry and Advanced Material Applications of P Methoxycinnamate Research Focus
Host-Guest Chemistry with Macrocyclic Receptors
The formation of inclusion complexes between p-methoxycinnamate and various macrocyclic host molecules is a significant area of research, driven by potential applications in enhancing the solubility and stability of guest molecules. mdpi.comresearchgate.net
Cyclodextrins (CDs), a class of cyclic oligosaccharides, are particularly effective hosts. embrapa.br The hydrophobic inner cavity of a cyclodextrin (B1172386) can encapsulate the nonpolar p-methoxycinnamate moiety, while the hydrophilic exterior maintains water solubility. embrapa.bracs.org Studies on p-methoxycinnamic acid (pMCA) have shown that it forms inclusion complexes with both β-cyclodextrin (βCD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HPβCD). mdpi.comacs.org The formation of these complexes is a spontaneous process (ΔG<0) and leads to increased solubility of the pMCA. mdpi.com The stability of these complexes is influenced by factors such as pH; the unionized form of the guest molecule typically forms a more stable complex than the ionized form. acs.org
Calixarenes represent another major class of macrocyclic hosts capable of forming complexes with guest molecules like p-methoxycinnamate. researchgate.netspringernature.com These phenol-based macrocycles can be tailored to bind specific guests through a combination of hydrophobic, van der Waals, and other non-covalent interactions. springernature.com By modifying the calixarene (B151959) structure, researchers can create receptors with specific cavities designed for encapsulating small molecules. springernature.com
Below is a table summarizing thermodynamic data for the inclusion of p-methoxycinnamic acid with different cyclodextrins.
| Host Molecule | Guest Molecule | pH | Temperature (°C) | Stability Constant (K) | Thermodynamic Parameters |
| β-Cyclodextrin | p-Methoxycinnamic Acid | 4.0 | 32 | 459.7 M⁻¹ | ΔG<0, ΔH<0, ΔS>0 |
| β-Cyclodextrin | p-Methoxycinnamic Acid | 7.0 | 32 | 163.7 M⁻¹ | ΔG<0, ΔH<0, ΔS<0 |
| Hydroxypropyl-β-cyclodextrin | p-Methoxycinnamic Acid | 4.0 | 32 | 534.6 M⁻¹ | ΔG<0, ΔH<0, ΔS>0 |
| Hydroxypropyl-β-cyclodextrin | p-Methoxycinnamic Acid | 7.0 | 32 | 215.1 M⁻¹ | ΔG<0, ΔH<0, ΔS<0 |
Table constructed based on data from thermodynamic studies. mdpi.comnih.gov
Self-Assembly and Ordered Nanostructures
Self-assembly is a process where individual components spontaneously organize into ordered structures through non-covalent interactions. scholaris.caacademie-sciences.fr The amphiphilic character of sodium p-methoxycinnamate, which possesses a hydrophilic sodium carboxylate "head" and a hydrophobic methoxy-phenyl "tail," allows it to undergo self-assembly in solution. beilstein-journals.org This process can lead to the formation of various ordered nanostructures, such as micelles or vesicles. scholaris.ca
The formation and morphology of these nanostructures are governed by factors including molecular geometry, concentration, and interactions with the solvent. scholaris.caacademie-sciences.fr In aqueous environments, the hydrophobic effect drives the aggregation of the nonpolar tails to minimize their contact with water, while the hydrophilic heads remain exposed to the solvent. beilstein-journals.org These self-assembled systems are valuable in nanotechnology and can be used to encapsulate other molecules or act as templates for creating more complex materials. researchgate.net For instance, polymers containing p-methoxycinnamate have been shown to self-assemble into nanoparticles through methods like dialysis. mdpi.com Cinnamic acid derivatives have also been used to create supramolecular gels, where the molecules form fibrous networks that immobilize the solvent. researchgate.net
Integration into Polymer Matrices for Advanced Functional Materials
Integrating p-methoxycinnamate into polymer matrices is a key strategy for creating advanced materials with photo-responsive properties. The cinnamate (B1238496) group is a well-known photoreactive molecule that can undergo a [2+2] photocycloaddition reaction when exposed to UV light. nih.govacs.org This reaction creates a cyclobutane (B1203170) ring, effectively crosslinking the polymer chains without the need for a photoinitiator. acs.orgacs.org
This photocrosslinking mechanism is used to produce a range of functional materials:
Biodegradable Elastomers: Cinnamate-functionalized polyesters can be crosslinked into elastomers for use in medical implants and soft tissue engineering scaffolds. acs.org The degree of crosslinking, which can be controlled by the UV exposure time and the concentration of cinnamate groups, dictates the mechanical properties and degradation rate of the final material. acs.org
Hydrogels: Photo-crosslinkable hydrogels can be formed from natural polymers like pectin (B1162225) that have been functionalized with cinnamic acid derivatives. nih.gov These materials are explored as carriers for controlled drug release, where the release rate can be tuned by adjusting the crosslinking density. nih.gov
Photoresists and Insoluble Fibers: Polymers such as poly(methyl methacrylate) functionalized with cinnamate can be crosslinked in-situ during processes like electrospinning. nih.gov UV irradiation during fiber formation creates an insoluble, crosslinked network, a property valuable for creating photoresists and other stable materials. nih.gov
The photocleavage of the cyclobutane ring is possible by irradiating the material with light of a shorter wavelength (typically below 260 nm), making the crosslinking process reversible. acs.orgacs.org
Application as Probes in Chemical Biology Research
The unique photochemical properties of cinnamate derivatives have led to their development as tools in chemical biology, particularly as photo-caging groups. researchgate.netresearchgate.net A "caged" compound is a biologically active molecule that has been temporarily inactivated by covalent attachment to a photoremovable protecting group (PPG). researchgate.net The biological function is restored only when the linkage is cleaved by light, allowing for high spatiotemporal control over the release of the active molecule. researchgate.net
o-Hydroxycinnamate (oHC) has emerged as a particularly useful PPG for several reasons: it can be cleaved efficiently with light (including NIR light for two-photon uncaging), it can be readily conjugated to alcohols and amines, and its photorelease is clean and rapid. researchgate.net Crucially, the photoproduct of the release reaction is a coumarin (B35378) derivative, which is highly fluorescent. researchgate.net This fluorescence acts as a built-in reporter, allowing researchers to monitor the release of the caged substrate in real-time through fluorescence imaging. researchgate.net This dual functionality enables image-guided delivery and verification of release within biological systems. researchgate.net
While not always the probe itself, p-methoxycinnamic acid is also used as a key synthetic building block in the creation of complex fluorescent probes for detecting specific analytes like hydrogen sulfide (B99878) (H₂S) in biological samples.
Catalytic Applications Beyond Direct Synthesis
While cinnamate derivatives are often the target products of catalytic C-C bond-forming reactions like the Heck reaction, nih.gov the cinnamate moiety itself can play an active role in catalysis. This is demonstrated in materials where cinnamate acts as a ligand to modulate the properties of a metallic catalytic center.
A prime example is a 3D porous hybrid material made of cobalt and cinnamate, [Co₇(trans-cinnamate)₁₄(H₂O)₂], which functions as an efficient electrocatalyst for the Oxygen Evolution Reaction (OER). In this metal-organic framework, the cinnamate molecules are not merely structural spacers but act as π-conjugated ligands that decorate a 3D Co-O-Co network. The electronic properties of the π-conjugated system of the cinnamate ligand create electron flexibility near the cobalt centers. This modulation of the metal center's electronic environment is credited with the material's significant catalytic activity, showcasing an application where cinnamate is an integral part of the catalyst itself, far beyond being a synthetic target.
Future Research Directions and Emerging Paradigms for Sodium P Methoxycinnamate Studies
Development of Novel Synthetic Methodologies with Enhanced Sustainability
Traditional synthesis routes for cinnamic acids and their derivatives, such as the Perkin reaction, often involve high temperatures and reagents that are not environmentally benign. uns.ac.idgoogle.com For instance, the Perkin reaction can require temperatures of 160–180°C and results in yields that can be less than 70%. google.com Future research is increasingly focused on "green chemistry" principles, which aim to reduce or eliminate hazardous substances in chemical production. dispersa.ca
Emerging sustainable approaches for synthesizing p-methoxycinnamic acid (the precursor to the sodium salt) and its esters include:
Biocatalysis: Utilizing enzymes like lipases for esterification reactions offers a green alternative to chemical methods. nih.gov Lipase-mediated synthesis of related compounds, such as 2-ethylhexyl-p-methoxycinnamate, has achieved yields of over 90% under mild conditions (e.g., 45°C). nih.gov This enzymatic approach avoids harsh catalysts and solvents.
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields. researchgate.netnih.gov Studies on forming cocrystals of p-methoxycinnamic acid have demonstrated the effectiveness of microwave methods compared to traditional solvent evaporation. researchgate.net
Solvent-Free or Greener Solvent Systems: Research into one-pot synthesis methods that minimize or eliminate the use of volatile organic solvents is a key goal. google.com This reduces waste and environmental impact.
The following table compares traditional and emerging sustainable synthetic methods for cinnamate (B1238496) derivatives.
Table 1: Comparison of Synthetic Methodologies for Cinnamate Derivatives
| Parameter | Traditional Method (e.g., Perkin Reaction) | Sustainable Method (e.g., Biocatalysis) |
|---|---|---|
| Catalyst | Sodium Acetate (B1210297) | Lipase (B570770) Enzyme |
| Temperature | High (e.g., 160-180°C) google.com | Mild (e.g., 45°C) nih.gov |
| Solvents | Often requires organic solvents | Can be performed in greener solvents or solvent-free conditions google.comnih.gov |
| Yield | Often moderate (<70%) google.com | Potentially high (>90%) nih.gov |
| Sustainability | Generates more waste, high energy input | Biodegradable catalyst, lower energy, less waste dispersa.ca |
This table provides an illustrative comparison based on available research for cinnamic acid derivatives.
Exploration of Undiscovered Mechanistic Pathways at the Sub-Molecular Level
The photochemistry of cinnamates is dominated by trans-cis isomerization and [2+2] cycloaddition upon UV exposure. uzh.chaip.org However, a detailed, sub-molecular understanding of these processes for sodium p-methoxycinnamate is still developing. Future research should focus on the intricate details of its excited-state dynamics.
Key areas for investigation include:
Intersystem Crossing (ISC) Pathways: Upon absorbing UV light, the molecule enters an excited singlet state (S1). The subsequent relaxation pathways are complex. Computational studies on related methoxycinnamates suggest that the molecule can decay via multiple steps, including intersystem crossing to triplet states (T1, T2). acs.orgacs.org Understanding how the sodium cation and the methoxy (B1213986) group influence the efficiency of these ISC pathways is a critical research gap.
Conical Intersections: The points at which potential energy surfaces of different electronic states cross (conical intersections) govern the rapid, non-radiative decay back to the ground state. nih.gov High-level computational studies, such as CASSCF and MS-CASPT2, are needed to precisely map these intersections for this compound and understand how they facilitate energy dissipation. nih.gov
Role of Solvent and Aggregation: The surrounding environment can significantly alter photochemical outcomes. Studies on similar molecules show that hydration can inhibit certain decay paths while promoting others. nih.gov Future work must explore how this compound behaves in different media and in solid-state aggregates, as intermolecular interactions can favor specific cycloaddition products (dimers). uzh.ch
Design of Next-Generation Functional Materials Based on p-Methoxycinnamate Scaffolds
The photoresponsive nature of the p-methoxycinnamate structure makes it an attractive building block for advanced functional materials. The ability of the molecule to undergo reversible photo-induced dimerization or isomerization can be harnessed to create materials with tunable properties.
Promising future applications include:
Photo-responsive Polymers and Liquid Crystals: The cinnamate moiety is a well-known photosensitive group used to create liquid crystal alignment layers. jbnu.ac.kr By incorporating the p-methoxycinnamate scaffold into polymer backbones or as side chains, it is possible to create materials whose properties (e.g., alignment, phase) can be controlled with light. jbnu.ac.krzeusinc.commedcraveonline.com This has applications in optical data storage and displays.
Smart Hydrogels: The photodimerization reaction can be used as a cross-linking mechanism to create hydrogels. These gels could potentially have their mechanical properties or swelling behavior altered by exposure to specific wavelengths of UV light, leading to applications in drug delivery or soft robotics.
Molecular Heaters: Research into related cinnamate chromophores suggests they could be developed as "molecular heaters," which efficiently convert light energy into heat. illinois.edu This property could be explored for applications requiring localized heating on a microscopic scale.
Interdisciplinary Research with Computational Sciences to Predict and Understand Phenomena
Computational chemistry is an indispensable tool for modern chemical research, allowing for the prediction of properties and the elucidation of mechanisms that are difficult to probe experimentally. researchgate.netnih.gov
Future interdisciplinary research should focus on:
Density Functional Theory (DFT) and TD-DFT: These methods are crucial for predicting molecular geometries, vibrational spectra (FT-IR, Raman), and electronic absorption spectra (UV-Vis). nih.govresearchgate.net They can be used to calculate the energies of different isomers and transition states, providing insight into reaction thermodynamics and kinetics. grafiati.com
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in solution or within a larger material matrix. This can help understand host-guest interactions, such as the encapsulation of cinnamates within cyclodextrins, and predict how the molecule orients itself. researchgate.netgrafiati.com
Predictive Modeling for Material Design: By combining computational screening with experimental work, researchers can accelerate the discovery of new materials. For example, computational models can predict the properties of polymers or liquid crystals containing the p-methoxycinnamate scaffold before they are synthesized, saving time and resources. researchgate.net
Addressing Gaps in Environmental Transformation and Product Characterization
As with many commercial chemicals, understanding the environmental fate of this compound is crucial. When products containing this compound are used, it can enter aquatic environments. jeeng.netnih.gov While it is designed to be photochemically active, its degradation pathways and transformation products in complex environmental systems are not fully understood.
Key research gaps to address include:
Photodegradation in Aqueous Systems: While studies on related esters like octyl methoxycinnamate show rapid degradation in water under UV light, a detailed product analysis is needed. acs.org Research must identify the full range of by-products formed, which could include isomers, dimers, and smaller oxidized fragments like 4-methoxybenzaldehyde (B44291). grafiati.comjeeng.net
Biodegradation: Studies on structurally similar cinnamate esters have shown them to be readily biodegradable. europa.eu However, specific studies on this compound are needed to confirm its biodegradability and identify the microorganisms and enzymatic pathways involved.
Analytical Method Development: Detecting and quantifying the parent compound and its various transformation products at very low concentrations in environmental samples (water, sediment) requires the development of highly sensitive and specific analytical methods, likely based on techniques like UPLC-Q-TOF-MS. mdpi.com
Q & A
Q. What are the standard methods for synthesizing sodium p-methoxycinnamate, and how can its purity be validated?
this compound can be synthesized via hydrolysis of ethyl p-methoxycinnamate under basic conditions (e.g., NaOH or KOH), followed by neutralization with a sodium salt . For purity validation, use High-Performance Thin-Layer Chromatography (HPTLC) with solvent systems like 2-butanol/1-propanol/water (3:1:1 v/v/v) to separate bands and calculate retention factors (Rf). Gas Chromatography-Mass Spectrometry (GCMS) is recommended for structural confirmation by matching retention times and spectral data against reference libraries (e.g., NIST) .
Q. Which in vitro assays are suitable for evaluating this compound’s biological activity?
The MTT assay is widely used for cytotoxicity screening (e.g., WiDr colon cancer cells, 48-hour incubation) . For anti-inflammatory activity, measure cyclooxygenase (COX) inhibition using enzyme-linked immunosorbent assays (ELISA) or fluorometric methods . Antioxidant potential can be assessed via DPPH radical scavenging or FRAP assays, with comparisons to ascorbic acid as a positive control .
Q. How can researchers optimize the solubility of this compound for pharmacological studies?
Cocrystallization with coformers like succinic acid improves solubility by modifying crystal lattice interactions. For example, p-methoxycinnamic acid (PMCA) cocrystals increased solubility from 0.71 mg/mL to 2.34 mg/mL in water at 25°C . Alternative methods include solid dispersion with hydrophilic carriers (e.g., PVP) or nanoformulation techniques (e.g., liposomes) .
Advanced Research Questions
Q. How to resolve contradictions in cytotoxicity data for this compound derivatives?
Contradictions may arise from structural modifications (e.g., thiourea derivatives of ethyl p-methoxycinnamate showed no cytotoxicity in WiDr cells ). To reconcile discrepancies:
- Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on cellular uptake.
- Validate assay conditions (e.g., incubation time, cell line specificity).
- Use molecular docking to predict binding affinity to target proteins (e.g., EGFR or COX-2) .
Q. What experimental designs are recommended for assessing developmental toxicity of this compound?
Follow modified one-generation studies in Sprague Dawley rats, as outlined in NTP guidelines:
- Administer doses via feed during gestation and lactation.
- Monitor prenatal outcomes (e.g., litter size, malformations) and postnatal development (e.g., organ weights, neurobehavioral effects).
- Include subchronic assessments in F1 offspring (e.g., hematology, histopathology) .
Q. How to design a structure-activity relationship (SAR) study for this compound analogs?
- Core modifications : Alter the carboxylate group (e.g., esterification, amidation) and compare bioactivity .
- Substituent variation : Introduce halogens or methoxy groups at different positions on the phenyl ring.
- Methodology : Use microwave-assisted synthesis for rapid derivatization (e.g., 50–54% yield for thiourea derivatives under 300 W irradiation) .
- Data analysis : Apply multivariate statistics (e.g., PCA) to correlate structural descriptors with biological outcomes .
Q. What PICOT frameworks are appropriate for clinical research on this compound?
For anti-inflammatory studies:
- P : Patients with chronic inflammation (e.g., rheumatoid arthritis).
- I : Topical this compound (1% w/w gel).
- C : Oral NSAIDs (e.g., diclofenac 50 mg/day).
- O : Reduction in CRP levels or pain score (VAS).
- T : 12-week follow-up . For preclinical studies, replace "Patients" with "Animal models" (e.g., carrageenan-induced paw edema in rats) .
Methodological Guidance
- Systematic Reviews : Use PRISMA guidelines to synthesize data on this compound’s efficacy. Include study types like randomized controlled trials (RCTs) and cohort studies, and assess bias via Cochrane Risk-of-Tool .
- Data Reproducibility : Report solvent purity (e.g., ≥98% ethanol for extractions) and control for batch-to-batch variability in natural sources (e.g., Kaempferia galanga rhizomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
